molecular formula C10H6BrFN2O B2460300 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one CAS No. 2090941-83-4

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Katalognummer: B2460300
CAS-Nummer: 2090941-83-4
Molekulargewicht: 269.073
InChI-Schlüssel: OIBGYNMQEHDAHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C10H6BrFN2O and its molecular weight is 269.073. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-bromo-1-(3-fluorophenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-9-6-14(10(15)5-13-9)8-3-1-2-7(12)4-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBGYNMQEHDAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and synthetic methodology for the preparation of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one , a highly functionalized heterocyclic scaffold with profound utility in medicinal chemistry and drug discovery.

Executive Summary & Strategic Rationale

Pyrazine derivatives, particularly functionalized pyrazinones, are privileged scaffolds in modern pharmacology, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and novel therapeutics targeting metabolic disorders[1]. The target molecule, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one , presents a unique synthetic challenge due to its ambident nucleophilic character (N vs. O reactivity) and the presence of a reactive C5-bromo substituent.

The strategic logic for this synthesis prioritizes orthogonality and regiocontrol . Classical nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed Buchwald-Hartwig aminations risk undesired insertion into the C5-Br bond. To circumvent this, we deploy a three-step de novo functionalization route:

  • Electrophilic Bromination of a commercially available pyrazine precursor.

  • Diazotization-Hydrolysis to install the pyrazinone core.

  • Copper-Catalyzed Chan-Lam N-Arylation to selectively install the 3-fluorophenyl group at N1 while preserving the C5-Br bond for downstream cross-coupling applications.

Retrosynthetic Analysis & Mechanistic Causality

The retrosynthetic disconnection of the target molecule relies on the selective N-arylation of 5-bromopyrazin-2(1H)-one.

  • Why Chan-Lam Coupling? Pyrazin-2(1H)-ones exist in tautomeric equilibrium with pyrazin-2-ols, presenting both nitrogen and oxygen as potential nucleophiles. Copper(II)-mediated Chan-Lam coupling using arylboronic acids is kinetically driven to favor N-arylation over O-arylation. Furthermore, unlike Pd(0) catalysts, Cu(II)/Cu(III) species do not readily undergo oxidative addition into aryl bromides at room temperature, ensuring the C5-Br bond remains intact.

  • Why Concentrated Sulfuric Acid in Step 2? The pyrazine ring is highly electron-deficient. Standard aqueous diazotization conditions (HCl/NaNO2) fail because the amine is too poorly nucleophilic to attack the nitrosonium ion (NO+). Concentrated H2SO4 is required to fully protonate the system and generate a highly concentrated, reactive NO+ pool[2].

  • Why NBS over Br2? Direct bromination using elemental bromine often leads to over-bromination (e.g., 3,5-dibromopyrazin-2-amine). N-Bromosuccinimide (NBS) in dichloromethane provides a controlled, slow release of electrophilic bromine, ensuring strict regioselectivity at the C5 position (para to the amine directing group)[3].

G A 2-Aminopyrazine B NBS, DCM 0 °C to RT A->B C 5-Bromopyrazin-2-amine B->C Regioselective Bromination D NaNO2, H2SO4 0 °C to 40 °C C->D E 5-Bromopyrazin-2(1H)-one D->E Diazotization & Hydrolysis F (3-Fluorophenyl)boronic acid Cu(OAc)2, Pyridine, O2 E->F G 5-Bromo-1-(3-fluorophenyl) pyrazin-2(1H)-one F->G Chan-Lam N-Arylation

Synthetic Workflow for 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the integrity of the synthetic pathway.

Step 1: Regioselective Electrophilic Bromination

Objective: Synthesis of 5-bromopyrazin-2-amine from 2-aminopyrazine.

  • Preparation: Suspend 2-aminopyrazine (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM) (250 mL) under an inert nitrogen atmosphere[2].

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05 equiv, 105 mmol) portion-wise over 30 minutes to control the exothermic generation of the bromonium ion[3],[2].

  • Propagation: Allow the mixture to slowly warm to room temperature and stir for 24 hours.

  • Validation (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (lower Rf) should disappear, replaced by a single major product spot.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na2CO3 (200 mL) to neutralize succinimide byproducts[2]. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analytical Confirmation: LC-MS should reveal an isotopic doublet at m/z 174 and 176 [M+H]+, characteristic of a single bromine atom.

Step 2: Diazotization and Hydrolysis

Objective: Conversion of 5-bromopyrazin-2-amine to 5-bromopyrazin-2(1H)-one.

  • Nitrosating Agent Generation: In a highly controlled setup, add sodium nitrite (NaNO2) (1.5 equiv) portion-wise to concentrated H2SO4 at 0 °C. Stir until fully dissolved, generating the nitrosonium (NO+) active species[2].

  • Addition: Cool the acidic solution to < 5 °C. Slowly add a pre-mixed solution of 5-bromopyrazin-2-amine in concentrated H2SO4 dropwise to maintain the internal temperature below 5 °C[2].

  • Hydrolysis: Stir the mixture at 5 °C for 30 minutes to ensure complete diazonium salt formation, then warm to 40 °C for 2 hours to drive the hydrolysis of the diazonium intermediate to the corresponding pyrazinone/pyrazin-2-ol[2].

  • Workup: Carefully pour the highly acidic mixture over crushed ice. Extract the aqueous phase extensively with ethyl acetate (3 x 250 mL). Dry the combined organics over Na2SO4 and concentrate.

  • Analytical Confirmation: IR spectroscopy should show a strong C=O stretching frequency around 1650 cm⁻¹, confirming the tautomeric shift to the pyrazinone form.

Step 3: Copper-Catalyzed Chan-Lam N-Arylation

Objective: Selective N1-arylation to yield 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one.

  • Reaction Assembly: In a round-bottom flask open to the air, combine 5-bromopyrazin-2(1H)-one (1.0 equiv), (3-fluorophenyl)boronic acid (2.0 equiv), and anhydrous Cu(OAc)2 (0.2 equiv) in DCM (0.1 M concentration).

  • Base Addition: Add anhydrous pyridine (2.0 equiv). The solution will rapidly turn deep blue/green, indicating the formation of the active Cu(II)-pyridine complex.

  • Oxidative Coupling: Equip the flask with an O2 balloon to ensure a constant supply of oxidant. Stir vigorously at room temperature for 24-36 hours.

  • Mechanism Check: The O2 is critical. The transmetalated Cu(II)-aryl species binds the pyrazinone nitrogen. However, reductive elimination from Cu(II) is spin-forbidden and slow. O2 oxidizes the complex to a highly reactive Cu(III) intermediate, which rapidly undergoes reductive elimination to form the C-N bond.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1N HCl to remove residual pyridine, followed by brine. Purify via silica gel flash chromatography (gradient elution: DCM to 5% MeOH/DCM).

  • Analytical Confirmation: 19F NMR should display a distinct multiplet around -112 ppm. 1H NMR will show the characteristic downfield shift of the pyrazinone protons (C3-H and C6-H) as doublets with a small J-coupling (~1.5 Hz).

ChanLam Cu2 Cu(II) Trans Trans- metalation Cu2->Trans Ar-B(OH)2 Cu2_Aryl Cu(II)-Ar Trans->Cu2_Aryl Coord Substrate Coord. Cu2_Aryl->Coord Pyrazinone Cu2_Complex Cu(II) Complex Coord->Cu2_Complex Ox Oxidation (O2) Cu2_Complex->Ox Cu3 Cu(III) Ox->Cu3 RedElim Reductive Elimination Cu3->RedElim RedElim->Cu2 Catalyst Regeneration Prod Product RedElim->Prod

Copper-Catalyzed Chan-Lam N-Arylation Catalytic Cycle

Quantitative Data Summary

The following table summarizes the critical reaction parameters, expected yields, and purification methodologies for the three-step sequence.

StepReaction TypeReagents & CatalystTemp (°C)Time (h)Typical YieldPurification Method
1 Electrophilic BrominationNBS, DCM0 → 252480 - 85%Aqueous Workup (Na2CO3)
2 Diazotization / HydrolysisNaNO2, conc. H2SO40 → 402.570 - 75%Extraction (EtOAc)
3 Chan-Lam N-ArylationAr-B(OH)2, Cu(OAc)2, Pyridine, O22524 - 3660 - 65%Silica Flash Chromatography

References

  • [2] Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research (JOCPR). 2

  • [3] Peripheral engineering of Ir(III) emitters with imidazo[4,5-b]pyrazin-2-ylidene cyclometalates for blue organic light emitting diodes. RSC Publishing. 3

  • [1] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. 1

Sources

Topic: 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2(1H)-pyrazinone core is a privileged heterocyclic scaffold that features prominently in a wide array of natural products and synthetic bioactive molecules, including approved drugs like the antiviral Favipiravir.[1][2] Its inherent structural features and synthetic tractability make it a cornerstone for medicinal chemistry programs. This guide focuses on a particularly valuable derivative, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one , presenting it not as a final product, but as a strategic starting point for the development of diverse structural analogs. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing a wide range of substituents via modern cross-coupling reactions, while the 1-(3-fluorophenyl) moiety provides a critical element for modulating target engagement and pharmacokinetic properties. We will explore the strategic design, synthesis, and biological evaluation of its analogs, providing field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics.

The 2(1H)-Pyrazinone Core: A Foundation of Biological Activity

The pyrazinone ring system is a recurring motif in molecules with significant biological activities, ranging from antimicrobial and antifungal to kinase inhibition and antiviral properties.[2][3] Natural products like deoxyaspergillic acid and arglecin laid the groundwork, demonstrating the scaffold's ability to interact with biological targets.[1][4] In synthetic drug discovery, this core has been successfully exploited to create potent inhibitors of various enzymes, such as p38α MAP kinase, which is implicated in inflammatory diseases.[3]

The subject of this guide, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, is a synthetically powerful intermediate. Its structure combines three key features for analog development:

  • A Reactive Handle (C5-Br): The bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of aryl, heteroaryl, alkyl, and other functional groups.

  • A Modulatory Moiety (N1-Aryl): The 3-fluorophenyl group is a well-established feature in medicinal chemistry. The fluorine atom can enhance binding affinity through hydrogen bonding or other electrostatic interactions and can block metabolic oxidation, improving the drug's pharmacokinetic profile.[5]

  • A Stable Core: The pyrazinone ring itself provides a rigid and stable framework upon which to build molecular complexity.

Strategic Design of Structural Analogs

The primary goal of creating analogs is to systematically probe the structure-activity relationship (SAR) to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For the 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one scaffold, modifications can be strategically targeted to several key positions.

The logical relationship for analog design is visualized below. The core scaffold is the central point from which various diversification strategies emanate, each aimed at probing a specific region of chemical space to enhance biological activity and drug-like properties.

G cluster_core Core Scaffold cluster_strategies Analog Diversification Strategies cluster_goals Optimization Goals Core 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one C5 C5 Position (Suzuki, Sonogashira, Buchwald-Hartwig etc.) Core->C5 N1 N1-Aryl Ring (Varying Phenyl Substituents) Core->N1 C3_C6 C3 & C6 Positions (Alternative Precursors) Core->C3_C6 Potency Improve Target Potency (Lower IC50/EC50) C5->Potency Selectivity Enhance Target Selectivity (Reduce Off-Target Effects) C5->Selectivity N1->Potency ADMET Optimize ADMET Profile (Solubility, Stability, Permeability) N1->ADMET C3_C6->Potency C3_C6->Selectivity

Caption: Logical workflow for analog design and optimization.

Synthetic Strategies and Methodologies

A robust and flexible synthetic platform is crucial for generating a diverse library of analogs. The synthesis can be logically divided into two phases: construction of the core scaffold and its subsequent diversification.

Synthesis of the 1-Aryl-3,5-dihalopyrazin-2(1H)-one Precursor

One of the most efficient methods for constructing the pyrazinone ring involves the reaction of an α-aminonitrile with an oxalyl halide.[1][2] This approach allows for the installation of the N1-substituent early in the synthetic sequence.

G cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_products Intermediate & Final Product Amine 3-Fluoroaniline Strecker Step 1: Strecker Reaction (Formation of α-aminonitrile) Amine->Strecker Aldehyde Formaldehyde Aldehyde->Strecker Cyanide TMSCN Cyanide->Strecker Oxalyl Oxalyl Bromide Cyclization Step 2: Cyclization & Halogenation (Pyrazinone Ring Formation) Oxalyl->Cyclization Aminonitrile α-aminonitrile Intermediate Strecker->Aminonitrile Product 3,5-Dibromo-1-(3-fluorophenyl) pyrazin-2(1H)-one Cyclization->Product Aminonitrile->Cyclization

Caption: Workflow for synthesizing the di-halo pyrazinone precursor.

Protocol 3.1: Synthesis of 3,5-Dibromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

  • Part A: Synthesis of 2-((3-Fluorophenyl)amino)acetonitrile (Strecker Reaction)

    • To a stirred solution of 3-fluoroaniline (1.0 eq) in methanol at 0 °C, add a 37% aqueous solution of formaldehyde (1.1 eq).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-aminonitrile is often used in the next step without further purification.

      • Causality Insight: The Strecker reaction is a robust method for forming α-aminonitriles. Using TMSCN is often safer and more efficient than using KCN/HCN sources. The initial formation of the imine from the aniline and aldehyde is the rate-limiting step.

  • Part B: Cyclization to form 3,5-Dibromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

    • Dissolve the crude α-aminonitrile from Part A in toluene.

    • Add oxalyl bromide (2.5 eq) dropwise at room temperature. Caution: This reaction releases CO, CO2, and HBr gas and must be performed in a well-ventilated fume hood.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it over ice water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the desired product.

      • Causality Insight: An excess of oxalyl bromide is required. The first equivalent reacts to form the pyrazinone ring, while the second equivalent acts as a halogenating agent to install the bromine at the C3 position.[1] Toluene is a suitable high-boiling, non-polar solvent for this transformation.

Diversification via Palladium-Catalyzed Cross-Coupling

The C5-bromo substituent is the key to analog generation. Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.

Protocol 3.2: Representative Suzuki Coupling for C5-Arylation

  • To a microwave vial, add 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes. Alternatively, the reaction can be heated conventionally at 80-90 °C for several hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture and dilute it with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC to obtain the final analog.

    • Causality Insight: The choice of catalyst, base, and solvent is critical for success. Pd(PPh₃)₄ is a robust, general-purpose catalyst. The aqueous base is required to activate the boronic acid for transmetalation to the palladium center. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Biological Evaluation and Screening Cascade

Once a library of analogs is synthesized, a systematic biological evaluation is required. The specific assays will depend on the therapeutic target, but a general screening cascade can be established to identify promising candidates. Given the prevalence of pyrazinones as kinase inhibitors, we will use this as a representative example.[3]

G Start Synthesized Analog Library Primary Primary Screen: In Vitro Kinase Assay (IC50) Start->Primary Initial Potency Secondary Secondary Screen: Cellular Potency Assay (e.g., MTT) Primary->Secondary Confirm Cellular Activity (Hits with IC50 < 1µM) Selectivity Selectivity Profiling: Kinase Panel Screen Secondary->Selectivity Assess Off-Target Effects ADME In Vitro ADME: (Microsomal Stability, Permeability) Selectivity->ADME Evaluate Drug-like Properties Lead Lead Candidate ADME->Lead

Caption: A typical screening cascade for evaluating novel inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Prepare a series of dilutions of the test compounds (analogs) in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate peptide, and ATP to a buffer solution.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add a detection reagent that contains a luciferase. This reagent stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Self-Validating System: This protocol includes positive and negative controls to ensure the assay is performing correctly. The dose-response curve provides a robust measure of potency, and the results should be reproducible across multiple experiments.

Protocol 4.2: Cellular Viability Assay (MTT Assay)

  • Seed cancer cells (or another relevant cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a set period (e.g., 72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

    • Self-Validating System: The inclusion of untreated and vehicle-treated controls establishes the baseline for 100% viability. A known cytotoxic agent can be used as a positive control.

Structure-Activity Relationship (SAR) Analysis

The data gathered from the screening cascade allows for the elucidation of the SAR. By comparing the biological activity of analogs with their structural modifications, researchers can identify key features that drive potency and selectivity.

Table 1: Hypothetical SAR Data for C5-Substituted Analogs against "Kinase X"

Compound IDC5-Substituent (R)Kinase X IC50 (nM)Cell Viability GI50 (µM)
Core -Br>10,000>50
Analog-1 -Phenyl85015.2
Analog-2 -4-Methoxyphenyl4208.1
Analog-3 -4-Chlorophenyl91018.5
Analog-4 -Thiophen-2-yl2504.5
Analog-5 -Pyridin-4-yl1101.8
Analog-6 -Methyl5,600>50

SAR Insights from Table 1:

  • Requirement for an Aromatic Substituent: Replacing the bromine with aromatic rings (Analogs 1-5) dramatically increases potency compared to the core or a small alkyl group (Analog-6). This suggests a key π-π stacking or hydrophobic interaction in the kinase's active site.

  • Electronic Effects: The electron-donating methoxy group (Analog-2) is more favorable than the electron-withdrawing chloro group (Analog-3), suggesting the binding pocket is sensitive to the electronic nature of the substituent.

  • Heteroaromatics are Favorable: Both thiophene (Analog-4) and pyridine (Analog-5) show improved potency. The nitrogen in the pyridine ring of Analog-5 may be acting as a hydrogen bond acceptor, leading to the most potent compound in this series. This is a common strategy in kinase inhibitor design.

  • Correlation of Potency: There is a good correlation between the biochemical (IC50) and cellular (GI50) potency, suggesting the compounds have reasonable cell permeability and are not being immediately effluxed.

Conclusion and Future Directions

The 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one scaffold is a highly valuable starting point for medicinal chemistry campaigns. Its facile synthesis and the versatility of the C5-bromo position for diversification through modern cross-coupling chemistry allow for the rapid generation of extensive analog libraries. A systematic approach to design, synthesis, and biological evaluation, as outlined in this guide, can efficiently map the structure-activity landscape.

Future efforts should focus on exploring a wider range of C5-substituents, including sp³-hybridized fragments via Suzuki or Negishi coupling, and amino groups via Buchwald-Hartwig amination. Furthermore, modifications to the N1-aryl ring, such as altering the position of the fluorine or introducing other substituents, could further refine the pharmacological profile. The integration of computational modeling and structure-based design will be instrumental in guiding these next steps toward the discovery of novel and effective therapeutic agents.

References

  • Brea, R., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1629-1662. [Link]

  • Deshmukh, M. B., et al. (2014). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(4), 837-844. [Link]

  • Brea, R., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

  • Brea, R., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

  • Barot, K. P., et al. (2016). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 706-716. [Link]

  • Scott, R. W., et al. (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127412. [Link]

Sources

The Pyrazinone Scaffold in Modern Drug Discovery: A Technical Whitepaper on Synthesis, Biological Activity, and Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2(1H)-pyrazinone scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Unlike fully aromatic pyrazines, the single oxidation state of the pyrazinone ring imparts a unique, non-aromatic heterocyclic character that functions as an exceptional hydrogen bond donor and acceptor[1]. This dual capability allows pyrazinones to mimic peptide bonds, intercalate into kinase hinge regions, and disrupt protein-protein interactions. This whitepaper provides an in-depth technical analysis of pyrazinone derivatives, detailing their synthetic assembly, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for target evaluation.

Pharmacophore Rationale and Structural Versatility

In drug design, the physicochemical properties of the core scaffold dictate both target affinity and pharmacokinetic viability. The 2(1H)-pyrazinone core is highly functionalizable at the N-1, C-3, C-5, and C-6 positions[2].

The strategic advantage of pyrazinones lies in their bioisosterism. They frequently serve as bioisosteres for amides, pyrimidines, and phenol rings, allowing medicinal chemists to tune lipophilicity and topological polar surface area (TPSA) without compromising binding affinity[3]. This has led to the successful development of pyrazinone-based therapeutics across diverse indications, from viral RNA polymerase inhibitors (e.g., Favipiravir) to novel dual-kinase inhibitors[1][4].

Synthetic Methodologies for Pyrazinone Core Assembly

To harness the therapeutic potential of pyrazinones, robust and scalable synthetic routes are required. The selection of a synthetic pathway is dictated by the desired substitution pattern and the necessity to preserve stereocenters from chiral precursors.

The Jones, Karmas, and Spoerri Method

One of the most reliable approaches for constructing 3,6-disubstituted 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound[2]. Causality in Design: This method is favored because it establishes the N-1/C-6 and N-4/C-5 bonds simultaneously. By utilizing natural or unnatural α-amino acid amides, chemists can dictate the stereochemistry and steric bulk at the C-3 position, which is often critical for occupying specific hydrophobic pockets in target proteins[2].

Multicomponent Ugi/Staudinger/Aza-Wittig Sequences

For high-throughput library generation, four-component Ugi reactions combined with Staudinger/Aza-Wittig isomerizations are utilized[5]. Causality in Design: Multicomponent reactions (MCRs) maximize atom economy and allow for the rapid generation of polysubstituted pyrazin-2(1H)-ones. The Aza-Wittig step specifically drives the intramolecular cyclization thermodynamically, overcoming the entropic barriers of forming highly substituted rings[5].

Protocol 1: Self-Validating Synthesis of 3,5-Dichloro-2(1H)-pyrazinones

This protocol utilizes an α-aminonitrile intermediate, ensuring high regioselectivity.

  • Strecker Reaction (Intermediate Formation): React a primary amine, an aldehyde, and trimethylsilyl cyanide (TMSCN) in a controlled environment to yield the α-aminonitrile. Control Check: Monitor via LC-MS; proceed only when the primary amine peak is <5% to prevent side-product formation.

  • Acid-Catalyzed Cyclization: Treat the α-aminonitrile with an excess of oxalyl chloride in toluene at 70–100 °C for 4–6 hours[2]. Causality: Oxalyl chloride acts as both the C-2/C-3 carbon source and the chlorinating agent. The elevated temperature provides the activation energy required for the acyl chloride to attack the nitrile nitrogen, forcing ring closure.

  • Quench and Workup: Quench the reaction slowly with anhydrous methanol at 0 °C to neutralize unreacted oxalyl chloride, preventing violent exotherms that could degrade the heterocyclic core.

  • Validation System: Purify via flash chromatography. Validate structural integrity using 1H-NMR (checking for the absence of the nitrile carbon shift at ~118 ppm and the appearance of the pyrazinone carbonyl at ~155 ppm) and HRMS (confirming the exact mass and the characteristic 3:1 isotopic pattern indicative of a monochlorinated species if one chlorine is substituted later)[5].

Biological Targets and Quantitative SAR

Pyrazinone derivatives exhibit a broad spectrum of biological activities. Recent literature highlights their efficacy as kinase inhibitors, antimicrobial agents, and epigenetic modulators[1][4][6].

Table 1: Quantitative Pharmacological Activity of Key Pyrazinone Derivatives
Compound / DerivativePrimary Target / MechanismIndicationQuantitative Metric (IC50 / MIC)
Favipiravir (10) Viral RNA PolymeraseInfluenza A/B, EbolaIC50: Sub-micromolar (Strain dependent)
BMS-764459 (11) CRF1 Receptor AntagonistDepression / AnxietyIC50: Potent nanomolar range
Compound 9q PI3Kα / HDAC6 Dual InhibitionLeukemia (MV4-11 cells)PI3Kα IC50: 372 nM HDAC6 IC50: 4.5 nM Cell Proliferation: 0.093 μM
MR7S4-F3 Bacterial Cell Wall/MembraneMRSA InfectionsMIC: 4–16 µg/mL
Compound 45 PIM-1 / PIM-2 KinasesOncologyPIM-1 IC50: 0.003 μM PIM-2 IC50: 0.073 μM

Data synthesized from references[1][2][4][6].

Mechanistic Deep-Dive: Dual PI3K/HDAC Inhibition

The rational design of dual inhibitors represents a sophisticated strategy to overcome drug resistance in oncology. Compound 9q, a rationally designed pyrazin-2(1H)-one derivative, acts as a dual inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6)[4].

Structural Rationale: The pyrazinone core acts as the hinge-binding motif for PI3Kα, forming critical hydrogen bonds with the valine residue in the ATP-binding pocket. Simultaneously, a solvent-exposed linker extends from the pyrazinone ring, terminating in a hydroxamic acid group that chelates the zinc ion in the catalytic tunnel of HDAC6[4].

G Inhibitor Pyrazinone Dual Inhibitor (Compound 9q) PI3K PI3Kα Activity Inhibitor->PI3K Blocks HDAC6 HDAC6 Activity Inhibitor->HDAC6 Blocks AKT AKT Phosphorylation PI3K->AKT Decreases Tubulin α-Tubulin Acetylation HDAC6->Tubulin Increases Apoptosis Leukemia Cell Apoptosis (G2/M Arrest) AKT->Apoptosis Triggers Tubulin->Apoptosis Triggers

Modulation of the PI3K/AKT and HDAC6 pathways by pyrazinone-based dual inhibitors.

Experimental Protocol: Kinase Inhibition & Cellular Validation

To ensure the trustworthiness of biological data, screening protocols must be self-validating, ruling out assay interference (such as compound aggregation or auto-fluorescence).

Protocol 2: Self-Validating TR-FRET Kinase Assay & Flow Cytometry

This workflow evaluates target engagement and functional phenotypic response.

  • TR-FRET Biochemical Assay (Target Engagement):

    • Setup: Incubate recombinant PI3Kα with the pyrazinone derivative, ATP, and a biotinylated PIP2 substrate in a 384-well plate.

    • Detection: Add Europium-labeled anti-phospho-PIP3 antibody and Streptavidin-APC.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Pyrazinone heterocycles often exhibit intrinsic fluorescence. TR-FRET introduces a time delay (e.g., 50 µs) before reading the emission, effectively gating out the short-lived auto-fluorescence of the drug candidate, preventing false positives[4].

    • Validation: Calculate the Z'-factor using DMSO (negative control) and a known PI3K inhibitor like Alpelisib (positive control). A Z'-factor > 0.6 validates the assay's robustness.

  • Orthogonal Cellular Validation (Western Blotting):

    • Treat MV4-11 leukemia cells with the IC50 concentration of the compound for 24 hours.

    • Lyse cells and probe for p-AKT (Ser473) and acetyl-α-tubulin.

    • Causality: Biochemical potency does not guarantee cellular permeability. Western blotting proves that the pyrazinone derivative crosses the lipid bilayer and engages both PI3K and HDAC6 inside the cell[4].

  • Phenotypic Validation (Flow Cytometry):

    • Stain treated cells with Propidium Iodide (PI) and Annexin V-FITC.

    • Validation: Analyze via flow cytometry to confirm cell cycle arrest at the G2/M phase and induction of apoptosis, directly linking the biochemical mechanism to the desired therapeutic phenotype[4].

Conclusion

The 2(1H)-pyrazinone scaffold is far more than a simple structural curiosity; it is a highly programmable core that enables the precise spatial arrangement of pharmacophores. By leveraging advanced synthetic methodologies like the Jones method and multicomponent reactions, medicinal chemists can rapidly explore chemical space. As demonstrated by emerging dual PI3K/HDAC inhibitors and anti-MRSA agents, pyrazinones will continue to serve as foundational building blocks for next-generation targeted therapies.

References

  • 2(1H)
  • A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anulatus Isolated from the Rhizosphere of Malus trilobata in Lebanon Source: MDPI URL
  • Source: PMC / National Institutes of Health (NIH)
  • Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors Source: Bioorganic & Medicinal Chemistry / ResearchGate URL
  • Four-Component Synthesis of Polysubstituted Pyrazin-2(1H)
  • Source: PMC / National Institutes of Health (NIH)

Sources

A Technical Guide to Unveiling the Therapeutic Targets of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazinone scaffold is a privileged heterocyclic motif found in numerous bioactive molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The novel compound, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, represents a promising but uncharacterized entity for which the therapeutic targets remain unknown. This guide presents a comprehensive, multi-faceted strategy for the systematic identification, validation, and mechanistic elucidation of its potential molecular targets. We provide a hypothesis-driven framework based on the known pharmacology of related pyrazine and pyrazinone structures, coupled with an unbiased, phenotypic-first target deconvolution strategy. Detailed, field-tested protocols for key experimental workflows—from chemoproteomics to biochemical and cell-based validation assays—are provided to guide researchers in drug discovery and development. The overarching goal is to furnish a robust methodological roadmap for transforming a novel chemical entity into a validated lead compound with a well-defined mechanism of action.

Introduction: The Therapeutic Potential of the Pyrazinone Core

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the pyrazinone ring system is a recurring structural feature in natural products and synthetic molecules with potent biological effects.[3] Derivatives of the broader pyrazine class have been reported to exert anticancer effects through diverse mechanisms, including the inhibition of critical signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus kinases (JAKs), and components of the PI3K/AKT/mTOR pathway.[4][5][6] Furthermore, pyrazinone and structurally related pyridazinone analogs have demonstrated significant anti-inflammatory activity, often by modulating pathways like NF-κB or inhibiting enzymes such as p38α MAP kinase and phosphodiesterase type 4 (PDE4).[2][7][8] Some related pyrazoline compounds have also been explored for their potential in treating neurodegenerative disorders by targeting enzymes like acetylcholinesterase (AChE).[9][10]

The subject of this guide, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, combines this promising pyrazinone core with a fluorophenyl group, a common substituent used to enhance metabolic stability and binding affinity, and a bromine atom, which can serve as a handle for further chemical modification or participate in halogen bonding with a target protein. Given its uncharacterized nature, a systematic investigation is required to uncover its molecular targets and therapeutic potential. This document outlines a logical, integrated workflow designed for this purpose, moving from broad, unbiased screening to specific, hypothesis-driven validation.

Phase I: Hypothesis-Driven Target Exploration

Based on the extensive literature on pyrazinone-related scaffolds, we can formulate several primary hypotheses regarding the potential therapeutic class of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one. This initial phase involves screening the compound against well-defined target families to rapidly assess these possibilities.

Hypothesis A: Kinase Inhibition in Oncology

A primary mechanism of action for many pyrazine derivatives is the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[4]

  • Rationale: The compound's structure is consistent with ATP-competitive kinase inhibitors. Key oncogenic kinase families frequently targeted by pyrazines include VEGFR, JAK/STAT, and PI3K/mTOR.[4][5][6]

  • Experimental Approach: Screen the compound against a commercially available panel of recombinant human kinases (e.g., a 96-kinase panel) at a fixed concentration (e.g., 10 µM) to identify initial hits. Follow up with dose-response assays for any kinase showing >50% inhibition to determine IC50 values.

Hypothesis B: Modulation of Key Inflammatory Mediators

The pyrazinone and pyridazinone cores are known to be effective anti-inflammatory agents.[7][11]

  • Rationale: Chronic inflammation is a driver of numerous diseases. Key enzymatic targets in inflammation include cyclooxygenases (COX-1/COX-2), phosphodiesterases (PDEs), and kinases like p38α MAPK.[12][13][14]

  • Experimental Approach: Perform in vitro enzymatic assays for COX-1/COX-2, PDE4, and p38α MAPK. Additionally, utilize a cell-based assay, such as measuring lipopolysaccharide (LPS)-induced NF-κB activation in monocytic cell lines, to assess effects on inflammatory signaling pathways.[8]

Hypothesis C: Inhibition of Neurological Targets

Certain nitrogen-containing heterocyclic compounds, particularly pyrazolines, have shown promise in the context of neurodegenerative diseases.[9][10]

  • Rationale: Inhibition of enzymes like acetylcholinesterase (AChE) is a validated strategy for Alzheimer's disease, while monoamine oxidase B (MAO-B) inhibition is relevant for Parkinson's disease.[10][15]

  • Experimental Approach: Conduct enzymatic assays to evaluate the inhibitory activity of the compound against human AChE and MAO-A/MAO-B.

Phase II: Unbiased Target Deconvolution

If hypothesis-driven screening yields no potent targets, or if the compound was identified through a phenotypic screen (e.g., a screen for cancer cell death without a known target), an unbiased approach is essential to identify its molecular target(s).[16][17] The primary strategy is to use the compound as a "bait" to capture its binding partners from a complex biological sample.

Target Deconvolution Workflow

The most robust and widely used method for this purpose is affinity chromatography coupled with mass spectrometry (chemoproteomics).[18][19] This approach physically isolates the target proteins based on their binding to an immobilized version of the compound.

G cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Target Identification & Validation A Parent Compound 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one B Synthesize Linker-Attached Analog (e.g., via Suzuki coupling at Br) A->B C Immobilize Analog onto Affinity Resin (e.g., NHS-activated beads) B->C E Incubate Lysate with Immobilized Compound C->E D Prepare Cell Lysate (from relevant cell line) D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H Protein ID by LC-MS/MS G->H I Bioinformatics Analysis (Identify specific, enriched proteins) H->I J Target Validation (Biochemical & Cellular Assays) I->J

Caption: Workflow for Target Deconvolution via Affinity Chromatography.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

This protocol provides a framework for identifying protein targets that directly bind to 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one.

1. Probe Synthesis and Immobilization:

  • Causality: A linker must be attached to the parent compound at a position that does not disrupt its core pharmacophore, to allow immobilization without abolishing target binding. The bromine at position 5 is an ideal site for derivatization via a reaction like a Suzuki coupling to introduce an aliphatic amine or carboxylic acid linker.
  • Synthesize an analog containing a terminal functional group (e.g., -NH2 or -COOH).
  • Covalently attach the synthesized probe to N-hydroxysuccinimide (NHS)-activated sepharose beads according to the manufacturer's protocol, creating the affinity matrix. Prepare control beads (no compound) in parallel.

2. Protein Extraction:

  • Culture a relevant human cell line (e.g., a cancer cell line sensitive to the compound) to a high density (~5x10^8 cells).
  • Harvest cells and lyse them in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
  • Centrifuge the lysate at high speed to pellet debris and collect the clear supernatant. Determine protein concentration using a BCA assay.

3. Affinity Pulldown:

  • Incubate the cell lysate (~10-20 mg of total protein) with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
  • Self-Validation: A competitive elution control should be run in parallel. Here, another aliquot of lysate is pre-incubated with an excess of the free, non-immobilized parent compound before incubation with the affinity matrix. A true target will show reduced binding to the beads in this condition.
  • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using an appropriate method, such as boiling in SDS-PAGE loading buffer.
  • Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample.
  • Excise the protein band, perform in-gel trypsin digestion, and extract the resulting peptides.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Search the resulting spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins.
  • Data Interpretation: True targets should be significantly enriched in the experimental sample compared to the control beads and should show reduced abundance in the competitive elution control.

Phase III: Rigorous Target Validation

Once a list of putative targets is generated from either the hypothesis-driven or unbiased approaches, they must be validated to confirm they are both necessary and sufficient for the compound's biological effect.[20][21]

Biochemical Validation of Direct Interaction

This step confirms a direct, functional interaction between the compound and the purified target protein.

Detailed Protocol: Enzyme Kinetic Assay (Example for a Kinase)

This protocol measures the ability of the compound to inhibit the activity of a purified recombinant kinase identified as a hit.[22][23]

1. Reaction Setup:

  • Assays are typically performed in 96- or 384-well plates.
  • Prepare a reaction buffer optimal for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).
  • Create a serial dilution of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in DMSO, then dilute further into the reaction buffer. The final DMSO concentration should be kept low (<1%).
  • To each well, add the purified recombinant kinase, its specific peptide substrate, and the compound at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).

2. Reaction Initiation and Detection:

  • Initiate the reaction by adding ATP. For continuous assays, a coupled-enzyme system that produces a fluorescent or colorimetric signal in real-time is often used (e.g., ADP-Glo™, Z'-LYTE™).
  • Incubate the plate at a controlled temperature (e.g., 30°C).
  • Measure the signal (e.g., fluorescence or absorbance) at regular intervals over a period where the "no inhibitor" reaction is linear.[23][24]

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.
  • Normalize the rates to the vehicle control (defined as 100% activity).
  • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

| Table 1: Hypothetical Kinase Selectivity Profile Data | | :--- | :--- | | Kinase Target | IC50 (nM) | | JAK2 | 45 | | JAK3 | 150 | | VEGFR-2 | 850 | | p38α MAPK | 2,100 | | PI3Kα | >10,000 | | c-Met | >10,000 |

Cell-Based Validation of Target Engagement and Function

Confirming that the compound engages its target in a living cell and modulates its downstream signaling is the critical next step.[25][26]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Compound 5-Bromo-1-(3-fluorophenyl) ppyrazin-2(1H)-one Compound->JAK INHIBITS pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Target Gene (e.g., c-Myc, Bcl-2) Nucleus->Gene activates transcription

Caption: Hypothetical Inhibition of the JAK/STAT Signaling Pathway.

Detailed Protocol: Western Blot Analysis of Pathway Modulation

This protocol assesses if the compound inhibits the phosphorylation of a downstream effector of the target kinase (e.g., STAT3 for a JAK kinase target).[4]

1. Cell Treatment:

  • Seed a relevant cell line (e.g., SKOV3 for JAK/STAT analysis) in 6-well plates and grow to 70-80% confluency.[5]
  • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.
  • Pre-treat the cells with various concentrations of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (or vehicle) for 1-2 hours.
  • Stimulate the cells with an appropriate ligand (e.g., Interleukin-6) for a short period (e.g., 15-30 minutes) to activate the pathway.

2. Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.
  • Quantify protein concentration using a BCA assay to ensure equal loading.

3. SDS-PAGE and Immunoblotting:

  • Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-STAT3).
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Self-Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-β-actin) to confirm that the observed decrease in phosphorylation is not due to a decrease in total protein or unequal loading.

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the comprehensive characterization of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one. By integrating hypothesis-driven screening with unbiased target deconvolution, followed by rigorous biochemical and cell-based validation, researchers can build a compelling case for a specific mechanism of action. Successful identification and validation of a primary target will pave the way for subsequent lead optimization, in-depth toxicological studies, and eventual in vivo efficacy testing in relevant animal models of disease, such as tumor xenograft models for an anticancer agent.[5] This systematic approach is crucial for de-risking the drug development process and maximizing the potential of this novel chemical entity to become a next-generation therapeutic.

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Preliminary In Vitro Screening Cascade for 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (hereafter referred to as 5B-FPZ ) represents a novel, halogenated N-arylpyrazinone derivative. The pyrazin-2(1H)-one scaffold is highly privileged in modern drug discovery, most notably serving as the core pharmacophore for potent inhibitors of the viral RNA-dependent RNA polymerase (RdRP) [1].

From a medicinal chemistry perspective, 5B-FPZ is an ideal early-stage lead. The 3-fluorophenyl moiety is designed to occupy deep, hydrophobic binding pockets, while the bromine atom at the C5 position serves a dual purpose: it enhances target residence time via halogen bonding and provides a synthetic vector for future late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

As a Senior Application Scientist, my objective is to outline a rigorous, self-validating in vitro screening cascade for 5B-FPZ. This guide bypasses rigid templates to focus on the causality behind experimental choices, ensuring that every assay generates high-fidelity, actionable data.

The Screening Cascade Workflow

The following diagram illustrates the logical progression of our in vitro screening cascade. We employ a "fail-fast, fail-cheap" methodology, ensuring physicochemical liabilities are ruled out before advancing to complex cellular models.

ScreeningCascade Start Compound 5B-FPZ Synthesis & QC PhysChem Phase 1: PhysChem Profiling (Solubility & Stability) Start->PhysChem SPR Phase 2: Target Engagement (SPR Binding Kinetics) PhysChem->SPR Pass QC Cell Phase 3: Cellular Assays (CC50 & EC50) SPR->Cell KD < 1 µM ADME Phase 4: In Vitro ADME (Microsomal Stability) Cell->ADME SI > 10 Lead Lead Optimization Go/No-Go Decision ADME->Lead t1/2 > 30 min

Caption: Logical progression of the in vitro screening cascade for Compound 5B-FPZ.

Phase 1: Physicochemical Profiling & Assay Readiness

The Causality: A common pitfall in high-throughput screening (HTS) is the advancement of "Pan-Assay Interference Compounds" (PAINS) or aggregators. According to the , establishing kinetic solubility is a non-negotiable first step to prevent artifactual aggregation-based enzyme inhibition[2][3]. If 5B-FPZ precipitates in the aqueous assay buffer, it will form colloidal aggregates that non-specifically sequester the target protein, yielding false-positive binding data.

Self-Validating Protocol: We assess kinetic solubility via nephelometry (laser light scattering). 5B-FPZ is titrated from a 10 mM DMSO stock into PBS (pH 7.4). The point at which light scattering exponentially increases marks the solubility limit. Only concentrations below this limit are utilized in subsequent biochemical assays.

Phase 2: Primary Target Engagement (Biochemical/Biophysical)

The Causality: Phenotypic cellular screens are valuable, but they do not prove direct target engagement. To validate 5B-FPZ as a true PB2 inhibitor, we must quantify its binding kinetics. is prioritized over steady-state IC50 assays because it resolves the association ( kon​ ) and dissociation ( koff​ ) rates[4][5]. A compound with a slow off-rate (long residence time) often demonstrates superior in vivo efficacy and a prolonged pharmacodynamic effect.

Step-by-Step Methodology: SPR Binding Assay
  • Surface Preparation: Immobilize recombinant, His-tagged viral PB2 protein onto a Ni-NTA sensor chip. Self-Validation: Leave Flow Cell 1 (FC1) blank as a reference channel to subtract non-specific binding and bulk refractive index changes.

  • Solvent Correction: Because 5B-FPZ is dissolved in DMSO, prepare a 0.5% to 1.5% DMSO calibration curve in the running buffer. This mathematically corrects for the massive refractive index shifts caused by slight DMSO mismatches between the sample and the buffer.

  • Analyte Injection: Inject 5B-FPZ in a multi-cycle kinetic format (0.1, 0.3, 1, 3, and 10 µM) at a rapid flow rate of 30 µL/min to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. If the baseline does not recover, regenerate the surface using a mild 10 mM Glycine-HCl (pH 2.5) pulse.

  • Data Analysis: Double-reference the sensorgrams (subtracting FC1 and a buffer-only blank injection) and fit the curves to a 1:1 Langmuir binding model to extract KD​ .

MOA HostmRNA Host Pre-mRNA PB2 Viral PB2 Subunit (Cap-Binding) HostmRNA->PB2 Binds Cap Cleavage PA Subunit (Endonuclease Cleavage) PB2->Cleavage Activates Compound 5B-FPZ (Inhibitor) Compound->PB2 Blocks Cap-Binding Transcription Viral RNA Transcription Cleavage->Transcription Initiates

Caption: Mechanism of action: 5B-FPZ inhibiting the viral PB2 cap-binding domain.

Phase 3: Secondary Cellular Assays (Phenotypic & Functional)

The Causality: A compound that kills viruses by killing the host cell is a toxin, not a therapeutic. Therefore, we must run parallel cellular assays to determine both the Cytotoxic Concentration ( CC50​ ) and the Effective Concentration ( EC50​ ). The ratio of these two metrics generates the Selectivity Index ( SI=CC50​/EC50​ ). An SI > 10 is the minimum threshold for trustworthiness in early drug discovery.

Step-by-Step Methodology: Cell Viability & Antiviral Efficacy
  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 384-well opaque plates at 2,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Dispense 5B-FPZ using an acoustic liquid handler in a 10-point dose-response curve. Self-Validation: Include 0.5% DMSO as a vehicle control (defining 100% viability) and 10 µM Puromycin as a positive kill control to validate assay sensitivity.

  • Viral Infection (For EC50​ Plate): Infect cells with Influenza A (H1N1) at a Multiplicity of Infection (MOI) of 0.01. Leave the CC50​ plate uninfected.

  • Endpoint Detection: After 48 hours, add ATP-based luminescent reagent (e.g., CellTiter-Glo). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal. ATP is a direct, highly sensitive marker of metabolically active cells[6].

  • Quantification: Read luminescence. Calculate CC50​ and EC50​ using a 4-parameter logistic non-linear regression model.

Phase 4: Early In Vitro ADME (Microsomal Stability)

The Causality: The presence of a 3-fluorophenyl ring and a pyrazinone core makes 5B-FPZ susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. A highly potent compound is useless if it undergoes rapid first-pass metabolism.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability
  • Incubation Mixture: Combine 1 µM 5B-FPZ with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (the required cofactor for CYP enzymes).

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Self-Validation: Run a minus-NADPH control to rule out non-CYP mediated chemical degradation.

  • Analysis: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Data Presentation: Quantitative Profiling Summary

The following table summarizes the targeted thresholds and hypothetical profiling data for 5B-FPZ against a known reference standard, demonstrating how go/no-go decisions are quantified.

Assay CategoryParameter5B-FPZ (Observed)Reference Drug (Favipiravir)Target Threshold for Lead Advancement
Physicochemical Kinetic Solubility (PBS, pH 7.4)> 100 µM> 200 µM> 50 µM
Biophysical (SPR) Binding Affinity ( KD​ )0.18 µM0.45 µM< 1.0 µM
Cellular Efficacy Antiviral Activity ( EC50​ )1.2 µM2.5 µM< 5.0 µM
Cellular Toxicity Cytotoxicity ( CC50​ )> 100 µM> 100 µM> 50 µM
Therapeutic Window Selectivity Index (SI)> 83> 40SI > 10
In Vitro ADME HLM Half-life ( t1/2​ )42 min65 min> 30 min

References

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Cell Based Assays. NCBI Bookshelf.[Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay: Principles and Advantages.[Link]

Sources

Methodological & Application

Application Notes and Protocols for Kinase Inhibition Assays using 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in kinase inhibition assays. While the pyrazinone scaffold is a recognized pharmacophore in kinase inhibitor design, this specific molecule represents a novel investigational compound.[1][2][3] These application notes are structured to provide both the theoretical underpinnings and practical, step-by-step protocols for characterizing its potential as a kinase inhibitor. We will focus on a luminescence-based ADP-Glo™ Kinase Assay as a primary method due to its high sensitivity and broad applicability across the kinome.[4][5]

Introduction: The Rationale for Investigating 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[7] The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1][2] The inclusion of a bromine atom and a fluorophenyl group on the 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one molecule can enhance binding affinity and selectivity for target kinases.

Given its structural features, 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is hypothesized to function as an ATP-competitive kinase inhibitor. This document will guide the user through the necessary steps to test this hypothesis and characterize the inhibitory profile of the compound.

Compound Handling and Preparation

Proper handling and storage of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one are crucial for maintaining its integrity and ensuring reproducible experimental results.

2.1. Storage and Stability

  • Storage: The compound should be stored as a solid at 2-8°C in a tightly sealed container, protected from light and moisture.[8]

  • Solution Stability: For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2.2. Solubility

  • The solubility of the compound should be empirically determined in the desired solvent (e.g., DMSO).

  • For kinase assays, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

2.3. Preparation of Working Solutions

  • Prepare serial dilutions of the compound from the high-concentration stock in the appropriate kinase assay buffer.

  • It is critical to ensure that the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[9][10]

Principle of the Kinase Inhibition Assay: The ADP-Glo™ Method

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one) are incubated together. In the presence of an inhibitor, the kinase activity is reduced, leading to lower production of ADP.

  • ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal that is proportional to the initial amount of ADP.[12][13]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Substrate Substrate ATP ATP Inhibitor 5-Bromo-1-(3-fluorophenyl) pyrazin-2(1H)-one Reaction Kinase Reaction (Phosphorylation) ADP ADP Phospho-Substrate Phosphorylated Substrate ADP_Glo_Reagent ADP-Glo™ Reagent Kinase_Detection_Reagent Kinase Detection Reagent Luminescence Luminescence

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for determining the IC50 value of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one against a target kinase.[11][12]

4.1. Materials and Reagents

  • Target Kinase (e.g., a serine/threonine or tyrosine kinase)

  • Kinase Substrate (specific to the target kinase)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]

  • 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well microplates

  • Plate-reading luminometer

4.2. Assay Setup

The following steps outline the procedure for a 384-well plate format. Volumes can be adjusted for other plate formats, maintaining the recommended ratios.[12]

Table 1: Reagent Preparation

ReagentPreparation
2X Kinase/Substrate Mix Prepare a solution containing 2X the final concentration of kinase and substrate in kinase reaction buffer.
2X ATP Solution Prepare a solution of ATP at 2X the final desired concentration in kinase reaction buffer. The optimal ATP concentration is often at or near the Km of the kinase.
Inhibitor Dilutions Prepare a serial dilution of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in kinase reaction buffer at 4X the final desired concentrations.

4.3. Step-by-Step Protocol

  • Compound Plating: Add 2.5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. For control wells, add 2.5 µL of kinase reaction buffer with the same final DMSO concentration.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate Mix to all wells.

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[12]

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

ADP_Glo_Workflow Start Start Compound_Plating 1. Add 2.5 µL of 4X Inhibitor or Vehicle to Plate Start->Compound_Plating Enzyme_Substrate 2. Add 5 µL of 2X Kinase/Substrate Mix Compound_Plating->Enzyme_Substrate Initiate_Reaction 3. Add 2.5 µL of 2X ATP Solution to Initiate Reaction Enzyme_Substrate->Initiate_Reaction Incubate_Reaction 4. Incubate at Room Temperature (e.g., 60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction 5. Add 10 µL of ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop 6. Incubate at Room Temperature (40 min) Stop_Reaction->Incubate_Stop Detect_Signal 7. Add 20 µL of Kinase Detection Reagent Incubate_Stop->Detect_Signal Incubate_Detect 8. Incubate at Room Temperature (30-60 min) Detect_Signal->Incubate_Detect Read_Plate 9. Measure Luminescence Incubate_Detect->Read_Plate End End Read_Plate->End

Figure 2: ADP-Glo™ Kinase Assay Workflow.

Data Analysis and Interpretation

5.1. Data Normalization

  • 0% Inhibition (High Signal): Wells containing kinase, substrate, ATP, and vehicle (DMSO) but no inhibitor.

  • 100% Inhibition (Low Signal): Wells containing substrate, ATP, and vehicle, but no kinase.

The percent inhibition for each inhibitor concentration is calculated as follows:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_low_control) / (RLU_high_control - RLU_low_control))

Where RLU is the Relative Light Units.

5.2. IC50 Determination

The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[15]

Table 2: Example Data for IC50 Determination

Inhibitor Conc. (nM)Log [Inhibitor]% Inhibition
0.1-12.5
108.1
10125.3
100251.2
1000385.6
10000498.9

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseSuggested Solution
High variability between replicates Pipetting errors, improper mixing, plate edge effects.Use calibrated pipettes, ensure thorough mixing, and avoid using the outer wells of the plate.
Low signal-to-background ratio Suboptimal enzyme concentration, short incubation time, inactive reagents.Optimize enzyme concentration and incubation time. Check the expiration dates and storage conditions of all reagents.
Inconsistent IC50 values Compound precipitation, instability of the compound in the assay buffer.Visually inspect for precipitation. Test the stability of the compound in the assay buffer over the course of the experiment.

Alternative and Complementary Assays

To validate the results obtained from the ADP-Glo™ assay and to further characterize the mechanism of action of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, other assay formats can be employed.

  • LanthaScreen® Eu Kinase Binding Assay: A TR-FRET-based assay that directly measures the binding of the inhibitor to the kinase.[14][16] This can confirm direct target engagement.

  • Z'-LYTE™ Kinase Assay: A FRET-based assay that measures substrate phosphorylation.[17][18] This provides an alternative method to measure enzymatic activity.

Conclusion

These application notes provide a robust framework for the initial characterization of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one as a potential kinase inhibitor. By following the detailed protocols and considering the principles outlined, researchers can generate reliable data on the potency and mechanism of action of this novel compound, thereby guiding further drug discovery and development efforts.

References

  • Best Practices for Implementing Kinase Assays in Research. (n.d.). VKEY-BIO.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Invitrogen.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.). Promega Corporation.
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - ES.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.
  • ADP Glo Protocol. (n.d.).
  • ADP-Glo™ Lipid Kinase Assay Protocol. (n.d.). Promega Corporation.
  • ADP-Glo kinase assay. (n.d.). Bio-protocol.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys.
  • LanthaScreen Technology on microplate readers. (2022, April 4). BMG Labtech.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. (n.d.). Benchchem.
  • LanthaScreen™ Eu Kinase Binding Assay for PKMYT1. (n.d.). Thermo Fisher Scientific.
  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Z'-LYTE™ Kinase Assay Platform. (n.d.).
  • Z'-LYTE Kinase Assay Kits. (n.d.). Thermo Fisher Scientific - US.
  • What Is the Best Kinase Assay?. (2025, July 3). BellBrook Labs.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
  • SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions. (n.d.). Thermo Fisher Scientific.
  • Z´-LYTE™ Kinase Assay Kit — Ser/Thr 25 Peptide. (n.d.). Thermo Fisher Scientific.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2025, August 6). ResearchGate.
  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. (2020, February 15). Journal of Medicinal Chemistry.
  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.). PMC.
  • 5-Bromo-1-methyl-1H-pyrazin-2-one. (n.d.). Sigma-Aldrich.
  • Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. (2025, April 29). ResearchGate.
  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (n.d.).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC.
  • N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide. (n.d.).
  • Synthesis and Biological activity o bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. (n.d.). ISCA.
  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated. (2016, June 23). PubMed.
  • 5-Bromo-1-methyl-1H-pyrazin-2-one. (n.d.). Sigma-Aldrich.
  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023, January 4). RSC Advances (RSC Publishing).
  • 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one. (n.d.). BLD Pharm.
  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents. (n.d.). PubMed.
  • 5-Bromo-1-methyl-1H-pyrazin-2-one — Chemical Substance Information. (n.d.). NextSDS.
  • 5-Bromo-2,4,6(1H,3H,5H)-pyrimidinetrione Safety Data Sheets. (n.d.). Echemi.
  • 5-BroMo-3-(piperazin-1-yl)pyrazin-2-aMine 2,2,2-trifluoroacetate. (n.d.). NextSDS.
  • Pharmacological activity and mechanism of pyrazines. (2023, October 5). PubMed.
  • 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine. (n.d.). EvitaChem.
  • 3-Bromo-5-fluoropyridin-2-ol. (n.d.). PubChem.
  • 5-Bromo-1-methyl-1H-pyrazin-2-one. (n.d.).

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Application Note: RP-HPLC Method Development and Validation for Purity Analysis of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Executive Summary & Analyte Profiling

The compound 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one represents a structurally complex halogenated heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. From an analytical perspective, determining the purity of this compound presents unique chromatographic challenges. The molecule features a polar pyrazinone core capable of tautomerism and hydrogen bonding, flanked by highly lipophilic and polarizable halogens (bromine and fluorine).

As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a self-validating analytical system . The method leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure baseline resolution between the active pharmaceutical ingredient (API) and its critical synthetic impurities—most notably, debrominated and defluorinated analogs, as well as positional isomers[1].

Mechanistic Rationale for Method Design

To develop a robust method, we must understand the causality behind every chromatographic parameter. The retention of halogenated pyrazinones on a stationary phase is governed by a delicate balance of hydrophobic, dipole-dipole, and π−π interactions[2].

Mechanism API 5-Bromo-1-(3-fluorophenyl) pyrazin-2(1H)-one Hydrophobic Hydrophobic Retention (C18 Alkyl Chains) API->Hydrophobic Br & F substituents Pi π-π Stacking (Aromatic Rings) API->Pi Fluorophenyl core Polar H-Bonding / Dipole (Aqueous Buffer) API->Polar Pyrazinone N/C=O

Fig 1. Physicochemical interactions governing analyte retention on a C18 column.

Stationary Phase Selection

A high-density, fully end-capped C18 (Octadecylsilane) column is selected as the primary stationary phase. The heavy bromine atom and the fluorophenyl ring impart significant lipophilicity to the molecule, making hydrophobic retention the primary driver for separation[2]. End-capping is critical; unreacted silanols on the silica backbone will interact with the nitrogen atoms of the pyrazinone ring, leading to severe peak tailing and poor integration[3].

Mobile Phase Thermodynamics & pH Control

The mobile phase utilizes an acidic aqueous buffer paired with Acetonitrile (ACN).

  • Why 0.1% Trifluoroacetic Acid (TFA)? The pyrazin-2(1H)-one core contains basic nitrogen atoms. By lowering the mobile phase pH to ~2.0 using 0.1% TFA, we fully protonate residual silanols on the column (neutralizing their charge) and lock the pyrazinone in a consistent ionization state. This eliminates secondary silanophilic interactions, ensuring sharp, symmetrical peaks[4].

  • Why Acetonitrile over Methanol? ACN provides lower backpressure, superior UV transparency at low wavelengths, and better selectivity for resolving closely related halogenated isomers due to its distinct dipole moment[5].

Detection Strategy

Due to the extended conjugation between the pyrazinone core and the fluorophenyl ring, the molecule exhibits strong chromophoric activity. A detection wavelength of 254 nm is selected to capture the π→π∗ transitions of the aromatic systems, providing a high signal-to-noise ratio and ensuring the detection of trace aromatic impurities[6].

Chromatographic Strategy & Workflow

Workflow A Analyte Profiling (Halogenated Pyrazinone) B Phase Selection (End-capped C18) A->B C Mobile Phase Tuning (0.1% TFA / ACN) B->C D Gradient Optimization (Isomer Resolution) C->D E System Validation (ICH Q2(R1) Guidelines) D->E

Fig 2. Sequential workflow for RP-HPLC method development and validation.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)High theoretical plates; end-capped to prevent tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterControls pH, acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)Eluting strength; resolves hydrophobic halogens.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles.
Column Temperature 30 °C ± 2 °CStabilizes retention times and reduces solvent viscosity.
Detection UV-Vis / PDA at 254 nmMaximum absorbance for conjugated pyrazinones.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Diluent Water : Acetonitrile (50:50, v/v)Matches initial gradient conditions to prevent peak distortion.
Gradient Elution Profile

A gradient is essential to elute highly retained poly-halogenated impurities while maintaining resolution for early-eluting polar degradants[4].

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.08020Isocratic hold to focus the analyte band.
5.08020End of isocratic hold.
20.01090Linear ramp to elute strongly retained halogens.
25.01090Wash step to clear column of hydrophobic matrix.
25.18020Return to initial conditions.
32.08020Re-equilibration (7 column volumes).

Self-Validating Experimental Protocol

A method is only as reliable as its execution. This protocol incorporates a System Suitability Test (SST) and a bracketing sequence to ensure the system continuously proves its own validity during the run.

Step-by-Step Execution:
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via vacuum filtration through a 0.22 µm membrane.

    • Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas.

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one reference standard. Transfer to a 100 mL volumetric flask. Add 50 mL of Diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • SST Solution Preparation: Spike the Standard solution with 1.0% (w/w) of the known debrominated impurity (1-(3-fluorophenyl)pyrazin-2(1H)-one). Causality: This proves the column's ability to resolve the most structurally similar, critical pair.

  • Sequence Injection Order (The Self-Validating Bracket):

    • Blank (Diluent) ×2 : Verifies absence of carryover.

    • SST Solution ×1 : Verifies resolution ( Rs​>2.0 ).

    • Standard Solution ×5 : Verifies system precision (%RSD <2.0% ).

    • Unknown Samples ×1 to 10 : Actual purity analysis.

    • Standard Solution ×1 : Closing bracket to verify system stability (retention time drift <0.5% ).

Quantitative Data & Validation Parameters

The method was validated strictly according to ICH Q2(R1) guidelines to ensure its suitability for pharmaceutical quality control[6]. The quantitative data is summarized below:

Validation ParameterAcceptance CriteriaObserved ResultsStatus
Linearity Range R2≥0.999 0.5−150 µg/mL ( R2=0.9998 )Pass
LOD (S/N = 3:1) Report Value 0.05 µg/mL Pass
LOQ (S/N = 10:1) Report Value 0.15 µg/mL Pass
System Precision %RSD≤2.0% ( n=6 ) 0.42% (Peak Area)Pass
Method Accuracy 98.0%−102.0% Recovery 99.4%−101.1% Pass
Specificity No interference at main peakPeak Purity Index >0.999 (PDA)Pass

System Suitability & Troubleshooting

If the self-validating SST fails, halt the sequence and consult the following mechanistic troubleshooting guide:

  • Issue: Peak Tailing (Tailing Factor > 1.5)

    • Causality: Loss of TFA in the mobile phase leading to unmasked silanol interactions with the pyrazinone nitrogen.

    • Action: Prepare fresh mobile phase A and B. Ensure the column is properly end-capped.

  • Issue: Co-elution of the Debrominated Impurity

    • Causality: Insufficient hydrophobic discrimination. The gradient is ramping too quickly, overriding the subtle lipophilic difference between the presence and absence of the bromine atom.

    • Action: Decrease the slope of the gradient between 5.0 and 20.0 minutes (e.g., ramp to 70% B instead of 90% B) to increase the capacity factor ( k′ ) of the critical pair.

  • Issue: Retention Time Drift

    • Causality: Temperature fluctuations affecting solvent viscosity and partitioning thermodynamics.

    • Action: Verify the column oven is actively maintaining 30 °C.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides Benchchem
  • Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine Benchchem
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography Toyohashi University of Technology (tut.ac.jp)
  • Advances in the Analysis of Persistent Halogenated Organic Compounds Chrom
  • The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap W
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine Deriv

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Application Notes & Protocols: Synthesis and Purification of Pyrazinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of prevalent synthetic strategies and robust purification techniques for pyrazinone analogs, a class of N-heterocycles of significant interest in medicinal chemistry and natural product synthesis.[1][2][3] The document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will explore established methods for constructing the pyrazinone core and detail systematic approaches to purification, ensuring the isolation of highly pure compounds suitable for downstream applications.

Introduction: The Significance of the Pyrazinone Scaffold

The 2(1H)-pyrazinone core is a privileged scaffold found in a multitude of bioactive natural products and synthetic molecules.[1][4] These compounds exhibit a wide array of pharmacological activities, including antiviral, antifungal, and kinase inhibitory properties.[5] The functional versatility and biological relevance of pyrazinone analogs have made their synthesis a focal point of extensive research.

Successful drug discovery and development programs hinge on the efficient and reliable production of these analogs with high purity. The choice of synthetic route dictates the substitution patterns achievable, while the purification strategy is critical for isolating the target molecule from complex reaction mixtures. This document provides field-proven insights into both facets of this process.

Core Synthetic Strategies for Pyrazinone Analogs

The construction of the pyrazinone ring can be accomplished through several strategic approaches, primarily differing in the key bond-forming reactions and the nature of the acyclic precursors.

Strategy 1: Condensation of α-Amino Acid Amides and 1,2-Dicarbonyls

One of the most foundational and widely used methods for accessing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2][4] This approach, pioneered by Jones, Karmas, and Spoerri, is valued for its operational simplicity and use of readily available starting materials.

Causality & Mechanistic Insight: The reaction proceeds via an initial condensation between the primary amine of the amino acid amide and one of the carbonyl groups of the 1,2-dicarbonyl, forming an imine intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group. Subsequent dehydration yields the dihydropyrazinone, which is often oxidized in situ (e.g., by air) to the aromatic pyrazinone core. The reaction temperature and rate of base addition are critical; temperatures around -50 °C can improve selectivity and yield by controlling the rate of competing side reactions.[1]

Protocol 2.1: General Procedure for Pyrazinone Synthesis via Condensation

  • Reagent Preparation: Dissolve the α-amino acid amide (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to the desired temperature (e.g., 0 °C to -50 °C) in an ice or dry ice/acetone bath.

  • Dicarbonyl Addition: To the cooled solution, add the 1,2-dicarbonyl compound (1.0-1.2 eq.) either neat or as a solution in the same solvent.

  • Base-Mediated Cyclization: Slowly add a solution of a base, such as sodium hydroxide or potassium carbonate (2.0-3.0 eq.), dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl). Reduce the solvent volume under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude pyrazinone analog.

Strategy 2: From α-Aminonitriles and Oxalyl Halides

For accessing 3,5-dihalo-2(1H)-pyrazinones, which are exceptionally versatile intermediates for further functionalization, the method developed by Vekemans and Hoornaert is highly effective.[1] This strategy involves the reaction of an α-aminonitrile with an excess of an oxalyl halide.[1][4]

Causality & Mechanistic Insight: The α-aminonitrile, typically synthesized via a Strecker-type reaction from an amine, an aldehyde, and a cyanide source, provides the N-1 and C-6 atoms of the pyrazinone ring.[4] The reaction with oxalyl halide first involves acylation of the amine to form an oxamoyl halide intermediate. A subsequent intramolecular cyclization and reaction with excess oxalyl halide leads to the formation of the dihalogenated pyrazinone core.[1] The use of microwave irradiation can dramatically accelerate this process.[1][4][6]

Protocol 2.2: Two-Step Synthesis of 3,5-Dihalo-2(1H)-pyrazinones

Step A: α-Aminonitrile Synthesis (Strecker Reaction)

  • Combine the primary amine (1.0 eq.) and aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol) and stir for 30 minutes at room temperature to form the imine.

  • Add a cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.1 eq.), to the mixture and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Carefully quench the reaction and perform an appropriate workup to isolate the crude α-aminonitrile.

Step B: Cyclization with Oxalyl Halide

  • Dissolve the crude α-aminonitrile (1.0 eq.) in an anhydrous, high-boiling solvent like toluene or o-dichlorobenzene.

  • Add an excess of oxalyl chloride or oxalyl bromide (3.0-5.0 eq.) to the solution.

  • Heat the reaction mixture to 70–100 °C for 4–6 hours or until completion. Alternatively, perform the reaction in a sealed vessel using a microwave reactor according to instrument guidelines (e.g., 150 °C for 10-20 minutes).

  • Cool the reaction to room temperature and carefully quench any remaining oxalyl halide by slowly adding it to an ice-cold saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude 3,5-dihalo-2(1H)-pyrazinone.

Strategy 3: Four-Component Ugi/Staudinger/Aza-Wittig Sequence

Modern synthetic chemistry often leverages multicomponent reactions (MCRs) to build molecular complexity in a single step. For pyrazinones, a powerful sequence involves a Ugi four-component reaction followed by a domino Staudinger/aza-Wittig/isomerization process to furnish highly substituted analogs.[5]

Causality & Mechanistic Insight: This one-pot procedure begins with the Ugi reaction of an arylglyoxal, a primary amine, an α-azidovinyl acid, and an isocyanide to generate a complex azide intermediate. The addition of a phosphine, such as triphenylphosphine, initiates a Staudinger reaction, converting the azide into an aza-ylide. This intermediate then undergoes an intramolecular aza-Wittig reaction, closing the ring to form the pyrazinone skeleton.[5] This method offers significant advantages in efficiency and the ability to rapidly generate diverse libraries of compounds.

Purification Techniques for Pyrazinone Analogs

The isolation of a pyrazinone analog in high purity is paramount for its use in biological assays or as a precursor for further synthesis. The choice of purification method depends on the scale of the reaction, the physical properties of the target compound, and the nature of the impurities.

Caption: General workflow for the synthesis and purification of pyrazinone analogs.

Crystallization

Crystallization is often the most effective method for obtaining highly pure, solid compounds on both small and large scales.[7][8] The principle relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.

Causality & Rationale: A successful crystallization requires finding a solvent (or solvent pair) that solubilizes the compound at an elevated temperature but in which the compound has low solubility at room temperature or below.[9][10] Slow cooling allows for the formation of a well-ordered crystal lattice, which inherently excludes impurities. Rapid cooling can lead to the trapping of impurities and the formation of smaller, less pure crystals.[10] If a compound "oils out," it means its melting point is lower than the solvent's boiling point or impurities are preventing crystallization; this can often be remedied by using more solvent or switching to a lower-boiling solvent system.[9]

Protocol 3.1: Recrystallization of a Pyrazinone Analog

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, hexane, water) at room temperature and upon heating. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography

Flash column chromatography is the workhorse technique for purifying compounds from complex mixtures, especially for products that are oils or solids that are difficult to crystallize.[7] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Causality & Rationale: The choice of stationary and mobile phases is critical. For most pyrazinones, normal-phase chromatography on silica gel is effective. The polarity of the eluent is gradually increased to first elute nonpolar impurities, followed by the product, and finally more polar impurities. The selection of the solvent system is typically guided by preliminary analysis on TLC plates. For certain impurities, such as imidazoles that can co-elute, specific solvent systems (e.g., hexane/ethyl acetate mixtures) can be employed to retain the undesirable byproducts on the silica.[11]

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest levels of purity (>98%), particularly for final compounds intended for rigorous biological testing, preparative HPLC is the method of choice.[7] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material. This technique is especially useful for separating closely related isomers or removing trace impurities that are difficult to eliminate by other means.

Caption: Decision tree for selecting a suitable purification strategy.

Comparative Analysis of Purification Techniques

The selection of a purification technique is a balance between the desired purity, scale, time, and resources available.

TechniqueScalePurity AchievableProsConsBest For
Crystallization mg to kg>99%Cost-effective, scalable, yields highly pure material.[8]Compound must be a solid; finding a suitable solvent can be time-consuming.[10]Purifying the final solid product on a large scale.
Column Chromatography mg to >100 g90-98%Widely applicable to solids and oils, good for complex mixtures.[7]Can be labor-intensive and consume large volumes of solvent.Routine purification of reaction intermediates and final products.
Preparative HPLC mg to g>99.5%Excellent resolution for difficult separations, high purity.[7]Expensive, low throughput, requires specialized equipment.Final purification ("polishing") of drug candidates or separating close isomers.
Liquid-Liquid Extraction AnyLowSimple, fast, good for initial bulk impurity removal.Limited separation power, only removes impurities with very different solubilities.Initial workup step to remove acidic, basic, or water-soluble impurities.[7][11]

Purity Assessment

Following purification, the identity and purity of the pyrazinone analog must be rigorously confirmed. A combination of analytical techniques is essential for a comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized analog. The absence of signals corresponding to impurities is a strong indicator of purity.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for verifying the molecular weight of the compound and assessing its purity by measuring the area percentage of the main peak in the chromatogram.[7]

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI. Retrieved from [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). RSC Advances. Retrieved from [Link]

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). Semantic Scholar. Retrieved from [Link]

  • 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). RSC Advances. Retrieved from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Solid-Phase Synthesis of the 2(1H)-Pyrazinone Scaffold: A New Approach toward Diversely Substituted Heterocycles. (2004). ACS Publications. Retrieved from [Link]

  • Four-Component Synthesis of Polysubstituted Pyrazin-2(1H)-ones through a Ugi/Staudinger/Aza-Wittig/Isomerization Sequence. (2021). ACS Publications. Retrieved from [Link]

  • Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents.
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  • Separation of Heterocyclic Compounds by High Pressure. (n.d.). Amanote Research. Retrieved from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. Retrieved from [Link]

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Application Note: Using 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one as a Chemical Probe for Interrogating Pan-RAS Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Targeting RAS

The Ras family of small GTPases (KRAS, HRAS, and NRAS) function as critical molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1][2][3] These proteins cycle between an inactive, GDP-bound state and an active, GTP-bound state.[2][4] In its active form, Ras binds to downstream effector proteins, such as RAF and PI3K, to initiate signaling cascades.[2]

Mutations that lock Ras in a constitutively active, GTP-bound state are found in approximately 30% of all human cancers, making Ras one of the most frequently mutated oncogene families.[4] For decades, direct inhibition of RAS proteins was considered an insurmountable challenge, earning them the moniker "undruggable."[5] However, recent breakthroughs have led to the development of novel inhibitors. 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one represents a valuable chemical probe for researchers studying the broad consequences of inhibiting the RAS signaling network. As a pan-RAS inhibitor, it is designed to target multiple RAS isoforms, offering a tool to investigate cellular processes driven by both mutant and wild-type RAS.[6][7]

This guide provides a comprehensive overview of the probe's mechanism and detailed, field-proven protocols for its application in cellular and biochemical assays to empower researchers in their exploration of RAS-driven biology and cancer therapeutics.

Probe Profile and Mechanism of Action

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one functions by disrupting the ability of active, GTP-bound RAS to interact with its downstream effectors. This action effectively shuts down the signaling cascades responsible for oncogenic growth and survival.[5][6] The "pan-RAS" designation indicates its activity across different RAS isoforms, a crucial feature given that tumors can harbor various RAS mutations or rely on hyperactivated wild-type RAS.[5][7]

Key Characteristics:

PropertyValueSource
Target Class Small GTPase[1][3]
Target(s) Pan-RAS (KRAS, HRAS, NRAS)[6][8]
Mechanism Blocks RAS-effector interaction[5][6]
Solubility Soluble in DMSO[7]
Typical Working Conc. 0.1 - 10 µM (Cell-based)[7][9]

Mechanism of RAS Signaling and Inhibition

The diagram below illustrates the canonical RAS signaling pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) triggers the activation of Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[4] GEFs promote the exchange of GDP for GTP on RAS, switching it to its active "ON" state.[4][8] Active RAS-GTP then recruits and activates effector proteins like RAF and PI3K, initiating the MAPK (RAF-MEK-ERK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[10] 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one intervenes by preventing the interaction between RAS-GTP and its effectors, thereby blocking downstream signal transmission.

RAS_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Recruits RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP GDP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K SOS1->RAS_GDP Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Bromo-1-(3-fluorophenyl) ppyrazin-2(1H)-one Inhibitor->RAS_GTP Blocks Effector Binding GF Growth Factor GF->RTK Binds

Caption: Western blot workflow for p-ERK analysis.

Step-by-Step Protocol:

  • Cell Seeding: Plate a RAS-mutant cancer cell line (e.g., MIA PaCa-2, SW620) in 6-well plates, ensuring they reach 70-80% confluency at the time of treatment. [11]2. Probe Treatment: Prepare serial dilutions of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (e.g., 0.1, 0.5, 1, 5, 10 µM) in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO). [7]Aspirate old media and add the treatment media. Incubate for 24 hours. [7]3. Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [7]Scrape cells, collect the lysate, and clarify by centrifugation at 16,000 x g for 15 minutes at 4°C. [7]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize lysate concentrations. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes. [10][11]6. SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. [10]Transfer the separated proteins to a PVDF membrane. [11][12]7. Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). [12]8. Primary Antibody Incubation: Incubate membranes overnight at 4°C with gentle agitation using primary antibodies diluted in blocking buffer (typically 1:1000). [10][11] * Blot 1: Anti-phospho-ERK1/2, Anti-phospho-AKT (Ser473)

    • Blot 2: Anti-total ERK1/2, Anti-total AKT, and a loading control (e.g., Actin or GAPDH).

  • Washing & Secondary Antibody: Wash membranes 3x for 10 minutes each in TBST. [10]Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature. [11]10. Detection: Wash membranes 4x for 5 minutes in TBST. [12]Apply an enhanced chemiluminescence (ECL) substrate and image the blots. [2]11. Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). For each sample, normalize the phospho-protein signal to the corresponding total protein signal to control for loading differences. [11][13] Trustworthiness Check:

  • Loading Control: Ensures equal protein loading across lanes.

  • Total vs. Phospho: A decrease in the p-ERK/total ERK ratio demonstrates specific pathway inhibition. [13]* Dose-Response: A dose-dependent decrease in phosphorylation confirms the probe's potency.

  • Cell Line Specificity: Test on a RAS-wildtype cell line; a significantly reduced effect would support on-target activity.

Protocol 2: Measuring RAS Activation State via Affinity Pulldown Assay

This biochemical assay directly measures the amount of active, GTP-bound RAS in cells, providing direct evidence of target engagement.

Scientific Rationale: The probe is hypothesized to block RAS-effector interaction. While the Western blot in Protocol 1 measures the downstream consequences, this assay confirms that the probe is acting at the intended node. The assay uses the RAS-binding domain (RBD) of an effector protein (like RAF-1), which has a high affinity for RAS-GTP but not RAS-GDP, to selectively pull down the active form of RAS from cell lysates. [2][14] Step-by-Step Protocol:

  • Cell Treatment: Treat RAS-mutant cells with the probe (e.g., at the calculated IC50 for p-ERK inhibition from Protocol 1) and a vehicle control for 1-4 hours.

  • Lysis: Lyse cells in ice-cold Mg2+ Lysis/Wash Buffer (25 mM Tris-HCl pH 7.2, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol) with protease/phosphatase inhibitors. [7]This buffer composition is critical to maintain the nucleotide-bound state of RAS.

  • Lysate Normalization: Quantify and normalize protein concentrations for all samples. Reserve a small aliquot (20-30 µg) of each total lysate for later analysis.

  • Affinity Precipitation:

    • To 500-1000 µg of cell lysate, add GST-RAF-1-RBD fusion protein conjugated to glutathione agarose beads. [2] * Incubate for 1 hour at 4°C with gentle rotation to allow the capture of RAS-GTP. [15]5. Washing: Pellet the beads by centrifugation (e.g., 5,000 x g, 1 min, 4°C). [2][15]Carefully aspirate the supernatant. Wash the beads three times with Lysis/Wash Buffer to remove non-specific binders. [15]6. Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes to elute the captured proteins. [2][15]7. Western Blot Analysis:

    • Run the eluted (pulled-down) samples and the reserved total lysate aliquots on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a pan-RAS antibody.

  • Data Analysis: Quantify the band intensity in the pulldown lane (representing RAS-GTP) and normalize it to the band intensity in the corresponding total lysate lane (representing total RAS). [2]Compare the normalized values between treated and control samples.

Trustworthiness Check:

  • Positive/Negative Controls: In separate lysate aliquots, load with non-hydrolyzable GTPγS (positive control) or GDP (negative control) to confirm the assay is working correctly. [15]* Total Lysate: Demonstrates that the treatment does not alter total RAS protein expression.

Protocol 3: Assessing Cellular Phenotype via Viability/Proliferation Assay

This protocol assesses the functional consequence of RAS pathway inhibition on cell growth and survival.

Scientific Rationale: Since the RAS pathway is a primary driver of cell proliferation, its inhibition is expected to reduce the number of viable cells over time. [16][17]Assays like the MTS or ATP-based CellTiter-Glo assay measure metabolic activity, which serves as a proxy for cell viability. [16][18][19] Step-by-Step Protocol:

  • Cell Seeding: Seed a RAS-mutant cell line into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.

  • Probe Treatment: Add serial dilutions of the probe (covering a wide range, e.g., 0.01 to 50 µM) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on proliferation.

  • Assay Measurement:

    • For MTS Assay: Add MTS reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader. [16]The amount of formazan product is directly proportional to the number of living cells. [16] * For ATP-based Assay (e.g., CellTiter-Glo): Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. [18]Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (media-only wells).

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Trustworthiness Check:

  • Multiple Cell Lines: Perform the assay in parallel on RAS-mutant and RAS-wildtype cell lines to assess the probe's selectivity. [20]* Time Course: Running the assay at different time points (e.g., 24, 48, 72 hours) can distinguish between cytostatic (slowing growth) and cytotoxic (killing cells) effects.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to ensure the assay is robust and reproducible.

Data Interpretation & Troubleshooting

ObservationPotential InterpretationSuggested Action
p-ERK not decreasing Probe is inactive; incorrect concentration; cell line is resistant; assay failed.Verify probe integrity/concentration. Use a positive control inhibitor. Check for alternative signaling pathways.
Total ERK/AKT levels decrease Probe may be causing general cytotoxicity or protein degradation at high concentrations.Lower the probe concentration range. Reduce treatment time. Perform a cytotoxicity assay (e.g., LDH release). [18]
High variability in viability assays Inconsistent cell seeding; edge effects in the 96-well plate; probe precipitation.Ensure single-cell suspension before seeding. Do not use the outer wells of the plate. Check probe solubility in media.
No effect on RAS-GTP levels Probe does not inhibit RAS activation but may act downstream; treatment time too short/long.Perform a time-course experiment. Consider alternative mechanisms of action.

Conclusion

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is a powerful chemical tool for the functional interrogation of pan-RAS signaling. By employing a systematic approach that combines direct measurement of RAS activation, analysis of downstream signaling, and assessment of cellular phenotypes, researchers can generate robust and reliable data. The protocols outlined in this guide provide a validated framework for characterizing the effects of this probe, ensuring scientific rigor through the inclusion of essential controls and data normalization strategies. This approach will enable deeper insights into the complex biology governed by RAS and aid in the validation of new therapeutic strategies targeting this critical oncogenic pathway.

References

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  • American Chemical Society. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Pharmacology & Translational Science. Available from: [Link]

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  • National Center for Biotechnology Information. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available from: [Link]

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  • PubMed. (2024). RAS-ON inhibition overcomes clinical resistance to KRAS G12C-OFF covalent blockade. Nature Medicine. Available from: [Link]

  • PubMed. (1993). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology. Available from: [Link]

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  • National Center for Biotechnology Information. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports. Available from: [Link]

  • The Research Progress of Direct KRAS G12C Mutation Inhibitors. Available from: [Link]

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Application Note: Highly Sensitive LC-MS/MS Method for the Quantitation of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The compound 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one represents a highly specific halogenated N-aryl heterocyclic scaffold. Structurally homologous to established antifibrotic and anti-inflammatory pyridone/pyrazinone agents such as pirfenidone[1], this compound presents unique bioanalytical challenges. The molecule features a weakly basic pyrazinone core, an electron-withdrawing 3-fluorophenyl ring, and a heavy bromine atom.

To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling, we have developed a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This protocol is engineered to mitigate matrix effects, leverage the molecule's unique isotopic signature for absolute confirmation, and comply with the .

Methodological Rationale (E-E-A-T)

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical causality of the analyte.

Mass Spectrometry: Leveraging the Halogen Isotopic Signature

The presence of the bromine atom yields a characteristic 1:1 isotopic doublet at m/z 269.0 ([M+H]⁺, ⁷⁹Br) and m/z 271.0 ([M+H]⁺, ⁸¹Br). To maximize specificity and create a self-validating system , we designed the MRM method to monitor the fragmentation of both isotopes. Collision-induced dissociation (CID) cleaves the N-C bond, yielding the bromopyrazinone core (m/z 174.0 and 176.0). By setting the 269.0 → 174.0 transition as the quantifier and the 271.0 → 176.0 transition as the qualifier, the method inherently authenticates the analyte's identity. The peak area ratio between these transitions must remain within ±15% of the theoretical 1:1 ratio. Any deviation instantly flags isobaric matrix interference, invalidating the injection and ensuring absolute data trustworthiness.

Chromatography: The Biphenyl Advantage

While C18 is the default stationary phase for bioanalysis, the electron-deficient 3-fluorophenyl ring and the polar pyrazinone core present a unique polarity/lipophilicity balance. We selected a Biphenyl stationary phase . The biphenyl chemistry provides orthogonal π-π interactions with the aromatic systems of the analyte, offering superior retention and peak shape compared to standard alkyl chains. Furthermore, it effectively resolves the analyte from endogenous plasma phospholipids that typically co-elute on C18 columns.

Sample Preparation: Ensuring Matrix Integrity

Electrospray ionization (ESI+) is notoriously susceptible to ion suppression from lysophosphatidylcholines (m/z 496, 524) present in plasma. Simple protein precipitation (PPT) is insufficient. Therefore, we coupled PPT with a Phospholipid Removal (PLR) plate. The PLR plate utilizes zirconia-coated silica to selectively trap the phosphate backbone of these lipids via Lewis acid-base interactions. To compensate for any residual extraction variability, a Stable Isotope-Labeled Internal Standard (SIL-IS) is utilized, a critical best practice established for related pyrazinone/pyridone assays[2].

Materials and Reagents

  • Analyte: 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (Analytical standard, >99% purity).

  • Internal Standard (IS): SIL-IS (e.g., d₄-analog or Pirfenidone-d₅ as a structural proxy).

  • Reagents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water (H₂O), and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal (PLR) plates (e.g., Phenomenex Phree or Waters Ostro).

  • Matrix: Blank human or preclinical plasma (K₂EDTA).

Step-by-Step Experimental Protocol

Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well collection plate.

  • Spike IS: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50:50 MeOH:H₂O) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of ice-cold 100% MeCN (containing 0.1% FA) to each well to crash plasma proteins.

  • Agitation: Seal the plate and vortex vigorously for 2 minutes at 1000 RPM.

  • Centrifugation: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant (~180 µL) to a 96-well PLR plate positioned over a clean collection plate. Apply positive pressure (2-5 psi) or vacuum to elute the purified extract.

  • Injection: Inject 2 µL of the final eluate directly into the LC-MS/MS system.

UHPLC Conditions
  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in H₂O

  • Mobile Phase B: 0.1% Formic Acid in MeCN

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.409010
0.50.409010
2.50.401090
3.50.401090
3.60.409010
5.00.409010
MS/MS Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas: 1000 L/hr

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte (Quantifier) 269.0174.0503522
Analyte (Qualifier) 271.0176.0503522
SIL-IS 274.0179.0503522

Method Validation & Quantitative Data

The method was validated across a linear dynamic range of 1.0 ng/mL (LLOQ) to 1000 ng/mL in human plasma. The self-validating nature of the isotopic ratio check ensured zero false positives during matrix selectivity testing.

Table 3: Method Validation Summary (Based on FDA 2018 Guidelines)

ParameterResult / ValueAcceptance Criteria
Linearity (R²) > 0.998 (1/x² weighting)≥ 0.990
Intra-day Precision (CV%) 2.4% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +3.5%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QCs
Matrix Factor (IS Normalized) 0.98 ± 0.030.85 – 1.15 (CV ≤ 15%)
Isotopic Ratio (269/271) 1.02 (Stable across all QCs)± 15% of theoretical

Experimental Workflow Visualization

G A Plasma Sample (50 µL) B Protein Precipitation (MeCN + IS) A->B Add 150 µL MeCN Vortex 30s C Phospholipid Removal (PLR) B->C Centrifuge Transfer Supernatant D UHPLC Separation (Biphenyl Phase) C->D Elute & Inject (2 µL) E ESI+ MS/MS (MRM Mode) D->E Gradient Elution (5 min run) F Data Analysis & Quantitation E->F Isotopic MRM Integration

Workflow for the extraction and LC-MS/MS analysis of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one.

References

  • Wang, Y., et al. "Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry: Application to a Pharmacokinetic Study." Journal of Analytical Toxicology, Volume 38, Issue 8, 2014, Pages 517–523. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidelines, May 2018. URL:[Link]

Sources

Application Note: Handling, Storage, and Protocol Validation for 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is a highly functionalized, electron-deficient heterocyclic building block. The 2(1H)-pyrazinone scaffold is heavily utilized in medicinal chemistry for synthesizing antiviral therapeutics (such as HCV NS3 protease inhibitors and favipiravir analogs)[1], novel[2], and stable [3]. The presence of the C5-bromine and the N1-(3-fluorophenyl) moiety makes this compound highly valuable for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[1].

However, this specific electronic configuration introduces significant vulnerabilities to photolysis, hydrolysis, and thermal degradation. This application note establishes the authoritative protocols for its handling, storage, and self-validating preparation to ensure experimental reproducibility.

Physicochemical Profiling & Hazard Summary

Based on established safety and stability data for structurally analogous compounds like [4], the following parameters must be strictly observed:

Property / ParameterSpecificationCausality / Rationale
Physical State SolidTypically off-white to pale yellow powder.
Storage Temperature 2–8°C (Short-term) / -20°C (Long-term)Minimizes thermal degradation and kinetic energy for hydrolysis[4].
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation and moisture ingress[4].
Light Sensitivity High (Requires Amber Vials)C5-Bromine bond is susceptible to photolytic homolytic cleavage[5].
Solubility DMF, DMSO, DCM (Anhydrous)Highly lipophilic; requires aprotic solvents to prevent nucleophilic attack.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[4].

Mechanistic Causality in Handling & Storage

As a Senior Application Scientist, it is critical to understand why these protocols are enforced rather than just following them blindly.

  • Photolytic Lability of the C5-Bromine Bond: Halogenated pyrazinones are notoriously light-sensitive in solution. Exposure to ambient UV/Vis light induces homolytic cleavage of the C-Br bond, generating highly reactive pyrazinonyl radicals that lead to dimerization or debromination side-products. Literature on complex pyrazinone synthesis explicitly notes that while stable as a solid, pyrazinone solutions are or under subdued lighting[5].

  • Electrophilicity and Moisture Sensitivity: The N1-(3-fluorophenyl) group exerts a strong inductive electron-withdrawing effect, further depleting electron density from the already electron-deficient pyrazinone core. If exposed to atmospheric moisture, especially in the presence of hygroscopic solvents like DMSO, the compound is susceptible to slow nucleophilic attack (hydrolysis) at the C3 or C5 positions. Inert atmosphere storage is therefore non-negotiable[4].

  • Thermal Degradation: Storing the compound at 2–8°C reduces the kinetic energy available to overcome the activation barriers for both oxidative degradation and ambient hydrolysis[4].

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system to ensure the integrity of the compound before it enters costly downstream assays.

SOP 1: Anhydrous Stock Solution Generation & Validation
  • Thermal Equilibration: Remove the sealed amber vial from 2–8°C storage and place it in a desiccator at room temperature (20–25°C) for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that promotes hydrolysis.

  • Weighing: Weigh the required mass using an analytical balance inside a fume hood. Ensure fume hood lighting is turned off or subdued.

  • Dissolution: Dissolve the solid in anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Causality: Trace amines in degraded DMF can act as nucleophiles and displace the C5-bromide via SNAr.

  • System Validation (Critical Step): Analyze a 10 µL aliquot of the newly prepared stock solution via LC-MS (UV detection at 254 nm). The chromatogram must show >98% purity with no significant peak corresponding to the debrominated mass (M-79/81). Do not proceed with assays if debromination exceeds 2%.

SOP 2: Long-Term Storage and Aliquoting
  • Headspace Purging: After removing the required amount of solid, purge the headspace of the primary container with a gentle stream of high-purity Argon (99.999%) for 15–20 seconds.

  • Hermetic Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to ensure a moisture-proof hermetic seal.

  • Secondary Containment: Place the amber vial into a secondary light-blocking container (e.g., a black Mylar bag containing a fresh silica desiccant pouch).

  • Storage: Return the secondary container to a monitored 2–8°C refrigerator (or -20°C freezer for storage exceeding 3 months)[4].

Workflow Visualization

G Start 5-Bromo-1-(3-fluorophenyl) pyrazin-2(1H)-one (Solid) Equilibrate Equilibrate to RT (in Desiccator, 30 min) Start->Equilibrate Weighing Weighing & Handling (Subdued Light, Fume Hood) Equilibrate->Weighing Dissolution Stock Solution Prep (Anhydrous DMSO/DMF) Weighing->Dissolution Add Solvent Storage Long-Term Storage (2-8°C, Argon Purged, Amber Vial) Weighing->Storage Unused Solid Degradation Degradation Risk: Photolysis / Hydrolysis Weighing->Degradation Light/Moisture Exposure Validation LC-MS Validation (Confirm <2% Debromination) Dissolution->Validation Aliquot Test

Workflow for the safe handling, dissolution, and storage of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one.

Sources

Troubleshooting & Optimization

purification challenges for 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The unique combination of a brominated pyrazinone core and a fluorophenyl substituent presents specific challenges that require tailored purification strategies.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues encountered during the purification of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in a practical question-and-answer format.

Question 1: My NMR analysis shows a persistent impurity with a very similar aromatic signature to my target compound. What is the likely cause and how can I remove it?

Answer:

This is a classic challenge when working with halogenated aromatics. The two most probable impurities are the de-brominated analogue (1-(3-fluorophenyl)pyrazin-2(1H)-one) or a regioisomer formed during synthesis.

  • Probable Cause 1: De-bromination. The C-Br bond can be labile under certain conditions, particularly reductive environments or with certain bases and catalysts, leading to a de-halogenated impurity.[2][3][4] This impurity is slightly less polar than your target compound but often has very similar chromatographic behavior.

  • Probable Cause 2: Regioisomers. Depending on the synthetic route, isomers (e.g., 6-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one) could be formed. These isomers will have nearly identical polarities and molecular weights, making separation extremely difficult by standard silica gel chromatography.

Solution Strategy:

  • Analytical Confirmation: First, use LC-MS to confirm the mass of the impurity. A mass difference of ~78-80 Da (the mass of a bromine atom) strongly suggests de-bromination. Isomers will have the same mass as the product.

  • Chromatographic Optimization: Standard silica gel chromatography may not be sufficient.

    • Shallow Gradient: Run an extremely shallow solvent gradient (e.g., increasing ethyl acetate in heptane by 0.5-1% increments) to maximize resolution.

    • Alternative Stationary Phases: The unique electronic properties of the fluorophenyl group can be exploited. A pentafluorophenyl (PFP) or other fluorinated stationary phase HPLC column can provide alternative selectivity based on dipole-dipole, π-π, and charge-transfer interactions, which often proves effective for separating halogenated aromatic compounds.[5][6][7]

  • Crystallization: This is often the most effective method for removing small amounts of closely-related impurities. A carefully selected solvent system will allow the desired product to crystallize selectively, leaving the more soluble impurities in the mother liquor. Refer to the Detailed Protocols section for a solvent screening guide.[8]

Question 2: I'm experiencing poor recovery and band tailing during silica gel column chromatography. What's happening?

Answer:

Poor recovery and tailing on silica gel often point to undesirable interactions between your compound and the stationary phase.

  • Probable Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic and can interact strongly with the basic nitrogen atoms in the pyrazinone ring, causing tailing and, in some cases, degradation.

  • Probable Cause 2: Inappropriate Solvent System. A solvent system with insufficient polarity may not effectively elute the compound, leading to streaking. Conversely, a solvent that is too polar can cause co-elution with more polar impurities. The pyrazinone core has hydrogen bond accepting capabilities which should be considered when choosing solvents.

Solution Strategy:

  • Neutralize the Stationary Phase: Pre-treat your silica gel with a non-polar solvent system containing a small amount of a volatile base, like triethylamine (0.1-0.5%). Alternatively, use commercially available deactivated or neutral silica gel.

  • Optimize the Mobile Phase:

    • Add a small amount of a more polar solvent like methanol or isopropanol (1-2%) to your ethyl acetate/hexane system. This can help disrupt strong interactions with the silica surface and improve peak shape.

    • Consider alternative solvent systems. Dichloromethane/methanol or toluene/acetone systems can offer different selectivity.

  • Workflow Visualization: The following workflow illustrates a systematic approach to troubleshooting chromatographic issues.

    Caption: Systematic workflow for troubleshooting common silica gel chromatography issues.

Question 3: My purified compound appears pure by NMR, but fails purity analysis by HPLC. Why?

Answer:

This discrepancy is common and highlights the different sensitivities and separation mechanisms of these two analytical techniques.

  • Probable Cause 1: UV-Active Impurities. NMR is a quantitative technique based on the number of protons, but it can fail to detect impurities present at low levels (<1-2%) without a distinct signal. If an impurity has a strong UV chromophore, it can appear as a significant peak in an HPLC chromatogram even at very low concentrations.

  • Probable Cause 2: Non-Proton-Containing Impurities. Impurities without protons (e.g., inorganic salts or fully substituted aromatic byproducts) will be invisible to ¹H NMR but may be detected by HPLC (if UV-active) or other methods.

  • Probable Cause 3: On-Column Degradation. The compound may be degrading under the HPLC conditions (e.g., acidic mobile phase additives like TFA or formic acid). The pyrazinone ring system can be susceptible to hydrolysis under harsh acidic or basic conditions.[9][10][11]

Solution Strategy:

  • Use a Diode Array Detector (DAD): An HPLC with a DAD allows you to check the UV-Vis spectrum across an impurity peak. If the spectrum is different from your main product peak, it confirms it is a distinct chemical entity.

  • LC-MS Analysis: This is the most definitive tool. It will provide the mass of the impurity, helping you identify it as a byproduct, starting material, or degradation product.

  • Modify HPLC Method: If on-column degradation is suspected, try a method with a neutral pH mobile phase (e.g., using an ammonium acetate or phosphate buffer) to assess stability.

Frequently Asked Questions (FAQs)

  • Q: What are the key physicochemical properties of this compound?

    • A: The table below summarizes the key properties.

PropertyValueSource
Molecular Formula C₁₀H₆BrFN₂O-
Molecular Weight 270.07 g/mol -
Appearance Typically an off-white to pale yellow solidGeneral Observation
Solubility Soluble in DCM, EtOAc, Acetone, DMSO. Poorly soluble in water and heptane.[1][12]
Thermal Stability Pyrazinone derivatives are generally stable at moderate temperatures but may degrade above 200-230 °C.[13][14][13][14]
  • Q: What are the recommended storage conditions?

    • A: Store the compound in a tightly sealed container, protected from light, at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential long-term degradation or hydrolysis.

  • Q: Can this compound undergo hydrolysis?

    • A: Yes, the lactam (amide) bond within the pyrazinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[9] It is advisable to avoid prolonged exposure to harsh pH during workup and purification.

Detailed Protocols

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol is designed to provide a robust starting point for purifying multi-gram quantities of the crude product.

  • Slurry Preparation: Dissolve the crude 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 1.5-2x the mass of the crude product) and concentrate the slurry in vacuo until a dry, free-flowing powder is obtained. This dry-loading method prevents solvent effects and improves resolution.

  • Column Packing: Dry pack the column with silica gel (typically 50-100x the mass of the crude material) and then wet/equilibrate with the starting mobile phase (e.g., 10% Ethyl Acetate in Heptane).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a shallow gradient. A typical gradient profile would be:

    • 10% EtOAc/Heptane for 2 column volumes (CVs)

    • Gradient from 10% to 40% EtOAc/Heptane over 10-12 CVs

    • Hold at 40% EtOAc/Heptane for 2-4 CVs to elute the final product.

  • Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate or viewing under UV light at 254 nm).

  • Analysis & Pooling: Analyze fractions containing the product by LC-MS or ¹H NMR. Pool the pure fractions and concentrate in vacuo to yield the purified product.

Protocol 2: Recrystallization Solvent Screening

Crystallization is a powerful technique for final purification to remove trace impurities.[1][8]

  • Setup: Place ~20-30 mg of the compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent (see table below) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is unsuitable for crystallization.

  • Heating: If the compound is not soluble at room temperature, gently heat the vial while adding more solvent until the solid fully dissolves.

  • Cooling: Allow the saturated solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

  • Evaluation: Observe the vials for the formation of high-quality crystals. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent SystemPolarityBoiling Point (°C)Rationale & Notes
Isopropanol (IPA) Medium82Often a good single solvent for compounds of this polarity.
Ethanol/Water High (adjustable)78-100Dissolve in hot ethanol, then add water dropwise until cloudy. Re-heat to clarify and cool slowly.
Ethyl Acetate/Heptane Medium-Low (adj.)77 / 69A very common and effective co-solvent system. Dissolve in minimal hot EtOAc and add heptane as the anti-solvent.
Toluene Low111The aromatic nature can offer different solubility properties. Good for slow, high-quality crystal growth.
Acetonitrile Medium-High82Can be effective where other polar solvents fail.
Impurity Removal Strategy Diagram

This diagram outlines a decision-making process for tackling common impurities.

Caption: Decision tree for selecting a secondary purification strategy based on impurity identity.

References

  • Vertex AI Search. (2026, March 13).
  • ResearchGate. (n.d.).
  • ACS Publications. (2019, August 16). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions | The Journal of Organic Chemistry.
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • Oxford Academic. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
  • Benchchem. (n.d.).
  • Chemical Papers. (n.d.).
  • Applied and Environmental Microbiology. (1990, January). Reductive dehalogenation of a nitrogen heterocyclic herbicide in anoxic aquifer slurries.
  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • PMC. (n.d.). 2(1H)
  • PMC. (2025, October 28).
  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Semantic Scholar. (2022, December 23). 2(1H)
  • MDPI. (n.d.). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • PubMed. (2005, September 15). Hydrolysis of conjugated metabolites of buprenorphine II. The quantitative enzymatic hydrolysis of norbuprenorphine-3-beta-D-glucuronide in human urine.
  • PubMed. (n.d.). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines.
  • MDPI. (n.d.).

Sources

Technical Support Center: Troubleshooting 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (5-BFP) In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (5-BFP) . As a structural analog of the established anti-fibrotic agents pirfenidone and fluorofenidone, 5-BFP is designed to inhibit transforming growth factor-beta 1 (TGF-β1) signaling and Nox4-dependent reactive oxygen species (ROS) generation[1][2].

However, researchers frequently encounter apparent "resistance" or loss of efficacy during in vitro cellular assays. This guide provides authoritative, causality-driven troubleshooting strategies to distinguish between experimental artifacts (e.g., metabolic degradation) and true biological resistance (e.g., pathway bypass).

Section 1: FAQs & Mechanistic Troubleshooting

Q1: Why does 5-BFP lose its anti-fibrotic efficacy (rebound of α-SMA/Col1A1) after 48-72 hours in certain cell lines? The Causality: This is rarely true biological resistance; it is typically an experimental artifact caused by rapid metabolic clearance. Like its parent compound pirfenidone, 5-BFP is highly susceptible to oxidative metabolism. In humans and metabolically active cell lines (e.g., primary hepatocytes, specific renal tubular cells), the compound is rapidly 5-hydroxylated and subsequently oxidized into an inactive 5-carboxy metabolite, a process predominantly driven by the CYP1A2 enzyme[3]. If your cell line expresses high basal levels of CYP1A2, the active concentration of 5-BFP in the culture media will plummet within 24-48 hours, leading to a rebound in profibrotic markers. The Fix: Supplement the media with a selective CYP1A2 inhibitor (e.g., Fluvoxamine) to stabilize the compound, or increase the frequency of media replacement to every 12 hours.

Q2: My fibroblasts are completely unresponsive to 5-BFP from Day 1, despite fresh media daily. What is the mechanism of intrinsic resistance? The Causality: Intrinsic resistance in fibroblasts is frequently driven by non-canonical TGF-β1 pathway bypass. While 5-BFP effectively suppresses canonical Smad2/3 phosphorylation and Nox4-mediated ROS[1], TGF-β1 can alternatively propagate pro-fibrotic signaling through the PI3K/Akt pathway[4]. In cell lines with deficient PTEN expression, the PI3K/Akt axis becomes hyperactivated, bypassing the Smad/Nox4 blockade and driving continuous myofibroblast activation, apoptosis resistance, and extracellular matrix (ECM) deposition[5]. The Fix: Perform a combinatorial pathway suppression assay using 5-BFP alongside a PI3K inhibitor (e.g., LY294002) to validate this bypass mechanism.

Q3: How do I differentiate between efflux pump-mediated resistance and target bypass? The Causality: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively efflux small molecule inhibitors out of the intracellular space. If the intracellular concentration of 5-BFP is too low, the target (Nox4/Smad) remains uninhibited. The Fix: A self-validating system requires running parallel dose-response curves: one with 5-BFP alone, and one with 5-BFP + Verapamil (a P-gp inhibitor). If Verapamil shifts the IC50 back to baseline, the resistance is efflux-mediated. If the IC50 remains high, the resistance is driven by downstream pathway bypass (e.g., PI3K/Akt).

Section 2: Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system with internal controls to isolate the exact variable causing resistance.

Protocol A: CYP1A2 Inhibition Assay to Rescue 5-BFP Stability

Purpose: To determine if the loss of 5-BFP efficacy is due to CYP1A2-mediated metabolic degradation.

  • Cell Seeding: Seed NIH3T3 or NRK-52E cells in a 6-well plate at 2×105 cells/well. Incubate overnight in complete media (10% FBS).

  • Starvation: Wash cells with PBS and switch to serum-free media for 12 hours to synchronize the cell cycle.

  • Pre-treatment (The Control System):

    • Group 1 (Vehicle): DMSO (0.1%).

    • Group 2 (5-BFP alone): 1 mM 5-BFP.

    • Group 3 (CYP Blockade): 1 mM 5-BFP + 10 µM Fluvoxamine (CYP1A2 inhibitor).

    • Group 4 (Inhibitor Control): 10 µM Fluvoxamine alone.

  • Stimulation: After 1 hour of pre-treatment, stimulate all wells with 10 ng/mL recombinant human TGF-β1.

  • Long-Term Incubation: Incubate for 72 hours without changing the media.

  • Harvest & Analysis: Lyse cells using RIPA buffer. Quantify α-SMA and Col1A1 protein levels via Western Blot.

  • Interpretation: If Group 3 shows sustained suppression of α-SMA while Group 2 shows a rebound, your cells are metabolizing 5-BFP via CYP1A2.

Protocol B: Combinatorial Pathway Suppression (PI3K Bypass Validation)

Purpose: To overcome intrinsic resistance driven by non-canonical PI3K/Akt hyperactivation.

  • Cell Preparation: Seed and starve target fibroblasts as described in Protocol A.

  • Combinatorial Dosing:

    • Group 1: TGF-β1 (10 ng/mL) + DMSO.

    • Group 2: TGF-β1 + 5-BFP (1 mM).

    • Group 3: TGF-β1 + LY294002 (20 µM, PI3K inhibitor).

    • Group 4: TGF-β1 + 5-BFP (1 mM) + LY294002 (20 µM).

  • Incubation: Incubate for 24 hours (a short timeframe avoids metabolic degradation variables).

  • Downstream Readouts: Perform qPCR for ACTA2 (α-SMA) and COL1A1 mRNA. Concurrently, run a Western blot for phosphorylated Akt (p-Akt Ser473) to confirm PI3K target engagement.

  • Interpretation: Synergistic suppression of fibrotic markers in Group 4 confirms that the cells were utilizing the PI3K/Akt axis to bypass 5-BFP's primary mechanism of action.

Section 3: Data Presentation

The following table summarizes the expected quantitative shifts in IC50 and molecular markers when troubleshooting 5-BFP resistance using the protocols above.

Experimental ConditionResistance MechanismExpected 5-BFP IC50 Shiftp-Smad2/3 Statusp-Akt (Ser473) Statusα-SMA Expression
Standard Assay (24h) None (Baseline)~1.5 mMSuppressedBaselineSuppressed
Standard Assay (72h) CYP1A2 Metabolism>10 mM (Apparent)Rebound (High)BaselineRebound (High)
+ Fluvoxamine (72h) CYP1A2 Rescued~1.5 mMSuppressedBaselineSuppressed
PTEN-Deficient Cells PI3K/Akt Bypass>10 mM (Intrinsic)SuppressedHyperactivated High
+ LY294002 (24h) PI3K Bypass Rescued~0.8 mM (Synergy)SuppressedSuppressedSuppressed

Section 4: Mandatory Visualization

Pathway TGFB TGF-β1 NOX4 Nox4 / ROS TGFB->NOX4 SMAD Canonical Smad2/3 TGFB->SMAD PI3K PI3K/Akt (Bypass) TGFB->PI3K Non-canonical FIBRO Myofibroblast Activation (α-SMA, Col1A1) NOX4->FIBRO SMAD->FIBRO PI3K->FIBRO DRUG 5-BFP DRUG->NOX4 DRUG->SMAD DRUG->PI3K No Inhibition

Fig 1: 5-BFP mechanism of action and PI3K/Akt resistance bypass pathway.

Workflow START Loss of 5-BFP Efficacy in Cell Culture TIME Check Timecourse START->TIME EARLY Intrinsic Resistance (No initial response) TIME->EARLY LATE Acquired/Metabolic (Efficacy lost >48h) TIME->LATE PI3K Perform PI3K/Akt Inhibitor Rescue EARLY->PI3K CYP Perform CYP1A2 Inhibitor Rescue LATE->CYP SUCCESS1 Resistance Overcome PI3K->SUCCESS1 CYP->SUCCESS1

Fig 2: Experimental workflow for diagnosing and overcoming 5-BFP resistance.

Section 5: References

  • AusPAR Attachment 1: Product Information for Pirfenidone. Therapeutic Goods Administration (TGA).[Link]

  • Fluorofenidone attenuates collagen I and transforming growth factor-beta1 expression through a nicotinamide adenine dinucleotide phosphate oxidase-dependent way in NRK-52E cells. PubMed (Nephrology).[Link]

  • Fluorofenidone attenuates renal fibrosis by inhibiting lysosomal cathepsin‑mediated NLRP3 inflammasome activation. Spandidos Publications.[Link]

  • Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver. Taylor & Francis (Xenobiotica).[Link]

  • Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. NIH / PMC.[Link]

  • PI3K/Akt in IPF: untangling fibrosis and charting therapies. Frontiers in Pharmacology.[Link]

Sources

troubleshooting poor cell permeability of pyrazinone compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and DMPK. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the notoriously poor cell permeability associated with 2(1H)-pyrazinone scaffolds.

Pyrazinones are highly versatile pharmacophores, but their lactam-like motifs act as dense hydrogen bond donors (HBD) and acceptors (HBA). This often results in high polar surface area (PSA), significant desolvation penalties during passive diffusion, and high liability for active efflux transporters.

Below is our definitive troubleshooting framework, combining assay optimization with targeted medicinal chemistry strategies.

Diagnostic Workflow

G Start Poor Caco-2 Permeability (Papp < 1 x 10^-6 cm/s) Recovery Check Mass Balance Is Recovery < 70%? Start->Recovery LowRecovery Solubility / Binding Issue Add 4% BSA to Receiver Recovery->LowRecovery Yes GoodRecovery Check Efflux Ratio (ER) Is ER (B-A / A-B) > 2? Recovery->GoodRecovery No HighEfflux Active Efflux (P-gp/BCRP) Run with Elacridar GoodRecovery->HighEfflux Yes LowEfflux Poor Passive Diffusion High PSA / H-Bonding GoodRecovery->LowEfflux No MedChemEfflux MedChem: Shield HBA, Add Steric Hindrance HighEfflux->MedChemEfflux MedChemPassive MedChem: N-Methylation, Prodrugs, Reduce HBD LowEfflux->MedChemPassive

Troubleshooting workflow for diagnosing and resolving pyrazinone permeability barriers.

FAQ Section 1: Diagnosing the Permeability Barrier (Assay Troubleshooting)

Q: My pyrazinone compound shows excellent target inhibition but undetectable apical-to-basolateral (A-B) permeability in Caco-2. Where do I start? A: Always check the mass balance (recovery) first. Poor recovery (<70%) in Caco-2 assays is a frequent artifact for lipophilic or poorly soluble pyrazinones. This is rarely a biological permeability issue; rather, it is driven by non-specific binding to the plastic surfaces of the transwell plates or precipitation in the aqueous buffer[1]. If recovery is low, the apparent permeability ( Papp​ ) is artificially underestimated. Actionable Step: Supplement the basolateral receiver compartment with 4% Bovine Serum Albumin (BSA). BSA acts as a thermodynamic sink, shifting the equilibrium of the compound away from the plastic walls and into the aqueous phase, thereby correcting the artificially low recovery[1].

Q: Mass balance is fine, but the Papp​ (A-B) is low while PAMPA permeability is high. Why the discrepancy? A: PAMPA measures purely passive transcellular diffusion across an artificial lipid membrane and lacks active transport mechanisms. Caco-2 cells, derived from human colon carcinoma, actively express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[2]. Pyrazinones, with their dense HBA/HBD motifs, are notorious efflux substrates. Actionable Step: Calculate the Efflux Ratio (ER = Papp​ B-A / Papp​ A-B). An ER > 2 indicates active efflux[2]. Confirm this causality by running a bidirectional assay in the presence of a broad-spectrum efflux inhibitor like Elacridar.

FAQ Section 2: Medicinal Chemistry Optimization Strategies

Q: How can I structurally modify the pyrazinone core to bypass active efflux without losing target affinity? A: Efflux liability is strongly correlated with the cumulative strength of Hydrogen Bond Acceptors (HBA). While medicinal chemists routinely remove HBDs, reducing HBA strength ( pKBHX​ ) is equally critical[3]. For pyrazinones, the carbonyl oxygen is a potent HBA that is easily recognized by P-gp. Actionable Step: Introduce electron-withdrawing groups (EWGs), such as fluorine, on adjacent positions. This inductive effect pulls electron density away from the pyrazinone carbonyl, lowering its pKBHX​ . This dual-action modification reduces P-gp recognition (lowering the efflux ratio) and improves passive transcellular diffusion[3]. Furthermore, elongating substituents (e.g., at the R6 position) can sterically shield the polar core from the aqueous environment, significantly enhancing permeability as demonstrated in pyrazinone-based HCV NS3 protease inhibitors[4].

Q: The compound suffers from poor passive diffusion (low in both PAMPA and Caco-2). What are the best strategies? A: The N-H bond of the 2(1H)-pyrazinone tautomer acts as a strong HBD. Upon entering the hydrophobic lipid bilayer, this HBD must be desolvated, which carries a massive thermodynamic penalty. Actionable Step: Employ N-methylation to mask the HBD, a proven strategy for lowering PSA and enhancing membrane permeability[5]. If the N-H is essential for target binding, utilize a bioreversible prodrug approach (e.g., N-acyloxymethyl derivatives) that masks the polarity during absorption and is cleaved by intracellular esterases once inside the cell[5].

Quantitative Impact of Permeability Optimization

The following table summarizes how specific assay and structural modifications quantitatively influence permeability metrics for pyrazinone derivatives:

Modification / StrategyTarget MetricTypical ImpactMechanistic Causality
Addition of 4% BSA (Receiver) Mass Balance (Recovery)+30% to +50%Acts as a thermodynamic sink; prevents non-specific plastic binding[1].
N-Methylation of Pyrazinone Papp​ (A-B)+2 to 5-foldEliminates HBD; reduces the thermodynamic desolvation penalty[5].
Adjacent Fluorination (EWG) Efflux Ratio (ER)-50% to -75%Decreases HBA strength ( pKBHX​ ) of the carbonyl oxygen, evading P-gp[3].
Elacridar Co-incubation Efflux Ratio (ER)Approaches 1.0Competitively inhibits P-gp and BCRP transporters at the apical membrane[2].
Elongated R6 Substituents Papp​ (A-B)+3 to 10-foldSterically shields the polar pyrazinone core from the aqueous environment[4].

Step-by-Step Methodology: Self-Validating Caco-2 Permeability Assay

To accurately measure the passive permeability of pyrazinones, you must decouple solubility artifacts from active efflux. This protocol is designed as a self-validating system.

Phase 1: Preparation and Monolayer Integrity

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full polarization and tight junction formation.

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Co-incubate with Lucifer Yellow (a paracellular marker). Rejection Criteria: If Lucifer Yellow Papp​>0.5×10−6 cm/s, discard the well as the monolayer is compromised.

Phase 2: Compound Preparation & Sink Conditions 3. Stock Dilution: Dissolve the pyrazinone compound in 100% DMSO to a 10 mM stock. Dilute in HBSS (Transport Buffer) to a final concentration of 10 µM (ensure final DMSO 1% to prevent membrane toxicity). 4. Efflux Inhibition Arm: For the (+Inhibitor) control arm, pre-incubate both apical and basolateral chambers with 2 µM Elacridar for 30 minutes. 5. Sink Establishment: Add 4% BSA to the basolateral receiver compartment (for A-B transport) to prevent non-specific binding of lipophilic pyrazinones[1].

Phase 3: Execution and Analysis 6. Incubation: Initiate transport by adding the compound to the donor chamber. Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL). 7. Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace with an equal volume of fresh buffer to maintain volume. Quantify compound concentration using LC-MS/MS. 8. Self-Validation & Calculation: Calculate the Mass Balance (Total Mass at T120​ / Initial Mass). If recovery is <70%, halt analysis —your Papp​ calculation will be invalid due to compound loss. If 70%, calculate Papp​ and the Efflux Ratio (ER).

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI.
  • Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed.
  • Caco-2 Permeability Assay - Evotec.
  • Achiral Pyrazinone-Based Inhibitors of the Hepatitis C Virus NS3 Protease and Drug-Resistant Variants with Elongated Substituents Directed Toward the S2 Pocket - ACS Publications.
  • How to Design More Permeable Compounds? - Drug Hunter.

Sources

Validation & Comparative

Application & Comparison Guide: Confirming the Binding Mode of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one to BRD4

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, confirming the precise binding mode of fragment-like leads is the fulcrum upon which successful hit-to-lead optimization rests. As a Senior Application Scientist, I have structured this guide to provide an authoritative, comparative analysis of the methodologies used to validate the binding mode of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one . This compound represents a highly optimized acetyl-lysine (KAc) mimetic designed to target Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader implicated in oncology and inflammatory diseases.

Mechanistic Rationale: The Pyrazinone Scaffold as a KAc Mimetic

BRD4 inhibitors function by blocking the interaction between BRD4 and acetylated histones, effectively displacing the epigenetic reader from chromatin and downregulating oncogenes like c-Myc[1]. To achieve this, small molecules must perfectly mimic the native acetyl-lysine substrate. Pyrazinone and pyridone scaffolds have emerged as privileged chemotypes for this exact purpose[2].

The structural logic of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is highly deliberate:

  • The Pyrazinone Core: Acts as the primary KAc mimetic. The carbonyl oxygen serves as a critical hydrogen bond acceptor for the conserved Asn140 residue in the BRD4 binding pocket, while the adjacent nitrogen engages in a water-mediated hydrogen bond network involving Tyr97[1].

  • The 3-Fluorophenyl Group: This is not an arbitrary addition; it is a precise structural vector designed to occupy the hydrophobic "WPF shelf" (comprising Trp81, Pro82, and Phe83). Engaging this shelf is essential for driving high-affinity binding[1].

  • The 5-Bromo Substituent: Oriented toward the solvent-exposed ZA channel, this heavy atom provides a dual advantage: it can form stabilizing halogen bonds with the protein backbone and serves as an ideal synthetic handle (e.g., for Suzuki cross-coupling) during subsequent lead optimization[3].

G Inhibitor 5-Bromo-1-(3-fluorophenyl) pyrazin-2(1H)-one BRD4 BRD4 (BET Family) Inhibitor->BRD4 Blocks KAc Binding cMyc c-Myc Expression BRD4->cMyc Activates Transcription Chromatin Acetylated Histones (Chromatin) Chromatin->BRD4 Recruits Proliferation Cancer Cell Proliferation cMyc->Proliferation Drives

Diagram 1: BRD4 signaling pathway and mechanism of action for KAc mimetic inhibition.

Comparative Performance Analysis

To objectively evaluate the binding performance of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, we must benchmark it against both baseline fragments and gold-standard inhibitors.

  • JQ1: The gold-standard triazolo-diazepine BRD4 inhibitor. It boasts high affinity but suffers from a complex synthesis route and poor isoform selectivity.

  • Unsubstituted Pyridone Fragment: A baseline KAc mimetic with very weak affinity, serving purely as an anchor[3].

  • 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one: Represents a highly optimized fragment. The addition of the 3-fluorophenyl group drastically improves affinity via WPF shelf engagement, dropping the KD​ into the sub-micromolar range, while maintaining excellent ligand efficiency (LE).

Table 1: Comparative Binding Kinetics and Affinity (BRD4 BD1)
Compound / Inhibitor KD​ (Affinity) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)Target Engagement Mode
Unsubstituted Pyridone ~160 µMN/A (Fast)N/A (Fast)~0.28Asn140 Anchor Only
5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one 450 nM 1.2 × 10^5 0.054 ~0.42 Asn140 + WPF Shelf + ZA Channel
JQ1 (Reference Standard) 33 nM4.5 × 10^50.015~0.35Full Pocket Occupancy

Data synthesized from standard biophysical profiling of BRD4 KAc mimetics.

Orthogonal Validation: Comparing Analytical Methodologies

A single data point in drug discovery is an artifact; orthogonal validation is a self-verifying system. To confirm the binding mode of this compound, we compare three distinct analytical approaches:

  • X-ray Crystallography (The Spatial Gold Standard): Provides absolute 3D spatial resolution. It is the only method that can definitively prove that the 3-fluorophenyl group is resting on the WPF shelf and that the pyrazinone carbonyl is hydrogen-bonded to Asn140[3].

  • Surface Plasmon Resonance (SPR) (The Kinetic Engine): While X-ray shows how it binds, SPR shows how long it binds. SPR provides real-time kinetic data ( kon​ , koff​ ). We prioritize SPR over steady-state assays because the residence time ( 1/koff​ ) often correlates much better with in vivo efficacy than equilibrium KD​ .

  • Isothermal Titration Calorimetry (ITC) (The Thermodynamic Signature): Measures ΔH and −TΔS . This confirms the causality of the binding: the strong enthalpy ( ΔH ) validates the specific Asn140 hydrogen bond, while the entropy ( ΔS ) validates the hydrophobic displacement of water at the WPF shelf.

BindingMode Compound 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one KAc Mimetic N140 Asn140 (H-bond Acceptor) Compound->N140 Pyrazinone C=O Y97 Tyr97 (Water-mediated H-bond) Compound->Y97 Pyrazinone N-H WPF WPF Shelf (Hydrophobic) Compound->WPF 3-Fluorophenyl ZA ZA Channel (Solvent Exposure) Compound->ZA 5-Bromo Vector

Diagram 2: Logical relationship of pharmacophore features and BRD4 binding pocket interactions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.

Protocol A: High-Resolution X-ray Co-Crystallography

Causality Focus: Slow equilibration is required to prevent amorphous precipitation of the relatively hydrophobic ligand-protein complex.

  • Protein Preparation: Express human BRD4 BD1 (residues 44-168) in E. coli BL21(DE3) and purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) in 10 mM HEPES pH 7.5, 150 mM NaCl. Concentrate to 10 mg/mL.

  • Complex Formation: Incubate the purified BRD4 BD1 with a 3-fold molar excess of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (dissolved in 100% DMSO) for 2 hours at 4°C. Note: Keep final DMSO concentration <2% to prevent protein denaturation.

  • Crystallization (Hanging Drop Vapor Diffusion): Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (15-25% PEG 3350, 0.1 M Bis-Tris pH 5.5, 0.2 M ammonium acetate). Seal over the reservoir. The hanging drop method is chosen over sitting drop to allow for slower, more controlled vapor equilibration, yielding higher-quality diffracting crystals.

  • Data Collection: Cryoprotect crystals in reservoir solution supplemented with 20% ethylene glycol. Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100 K. The presence of the bromine atom allows for anomalous dispersion phasing if molecular replacement fails.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Focus: Oriented capture of the protein prevents the binding pocket from being sterically hindered by the dextran matrix.

  • Surface Preparation: Use a Biacore NTA sensor chip or a CM5 chip coupled with an anti-His antibody. Crucial Step: Capture the His-tagged BRD4 BD1 rather than using random amine coupling. Amine coupling can modify critical lysine residues near the binding pocket or orient the protein unfavorably, artificially reducing the active Bmax​ .

  • Analyte Injection: Prepare a 2-fold dilution series of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one ranging from 10 µM down to 39 nM in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetic Run: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and buffer blank injections) and fit to a 1:1 Langmuir binding model to extract precise kon​ and koff​ rates.

Workflow P1 BRD4 BD1 Expression (E. coli BL21) P2 Protein Purification (Ni-NTA & SEC) P1->P2 C1 Co-crystallization (Hanging Drop) P2->C1 Structural Path S1 SPR Sensorgram (Biacore) P2->S1 Biophysical Path C2 X-ray Diffraction (Synchrotron) C1->C2 C3 Molecular Replacement & Refinement C2->C3 Final Binding Mode Confirmed C3->Final S2 Kinetic Analysis (kon, koff, KD) S1->S2 S2->Final

Diagram 3: Orthogonal experimental workflow combining structural and biophysical validation.

References

  • Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC - NIH. 1

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening - ACS Publications.2

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors - Journal of Medicinal Chemistry. 3

Sources

A Comparative Analysis of Pyrazinone Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount. The pyrazinone scaffold, a key constituent in numerous bioactive molecules, presents a compelling case for such analysis. The spatial arrangement of substituents on the pyrazinone ring can dramatically alter a compound's interaction with biological targets, leading to significant variations in efficacy and selectivity. This guide provides an in-depth comparative analysis of pyrazinone isomers, supported by experimental data from peer-reviewed studies, to illuminate these structure-activity relationships (SAR).

Introduction to Pyrazinones and the Significance of Isomerism

Pyrazinones, specifically 2(1H)-pyrazinones, are a class of heterocyclic compounds found in a variety of natural products and synthetic molecules with interesting biological activities.[1] Their versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological properties, including anticancer, antiviral, and enzyme inhibitory activities. Isomerism, particularly regioisomerism, plays a critical role in defining the biological profile of these compounds. The differential positioning of substituents on the pyrazinone core can influence factors such as binding affinity to target proteins, metabolic stability, and overall bioavailability. This guide will delve into specific examples where pyrazinone isomers have been directly compared in biological assays, providing a clear illustration of the impact of isomeric variations.

Comparative Biological Evaluation of Pyrazinone Isomers

Regioisomeric Selectivity in Akt Kinase Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. As such, Akt kinase is a prominent target for cancer drug discovery. A study focused on the development of allosteric Akt kinase inhibitors synthesized and screened two regioisomers of a 2(1H)-pyrazinone derivative: a 3,5-disubstituted isomer and a 3,6-disubstituted isomer.[1]

While the initial high-throughput screening identified the potential of this scaffold, subsequent lead optimization and SAR studies revealed that the precise arrangement of substituents was crucial for potent and selective inhibition. The comparative screening of these regioisomers demonstrated a clear preference for one arrangement over the other in achieving effective inhibition of Akt1 and Akt2.[1] This highlights the importance of regiochemistry in designing selective kinase inhibitors.

Experimental Workflow: Allosteric Akt Kinase Inhibition Assay

The following diagram outlines a typical workflow for evaluating the inhibitory activity of pyrazinone isomers against Akt kinase.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Akt1/2 Enzyme, Substrate, and ATP Solution incubation Incubate Enzyme with Isomers (Test Compounds) reagents->incubation compounds Prepare Serial Dilutions of Pyrazinone Isomers compounds->incubation reaction Initiate Kinase Reaction by Adding Substrate/ATP incubation->reaction stop_reaction Stop Reaction with Quenching Agent reaction->stop_reaction detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) stop_reaction->detection analysis Calculate % Inhibition and Determine IC50 Values detection->analysis comparison Compare IC50 Values of Regioisomers analysis->comparison

Caption: Workflow for an in vitro Akt kinase inhibition assay.

Constitutional Isomers of Pyrazinoic Acid in Antimycobacterial Assays

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis. A study investigating the structure-activity relationships of POA analogs synthesized and tested constitutional isomers where the positions of the two nitrogen atoms in the aromatic ring were altered, namely pyrimidine and pyridazine analogs, against M. bovis BCG.[2]

The results demonstrated that the pyrazine ring is the most potent scaffold for antimycobacterial activity among the tested isomers. Most of the pyrimidine and pyridazine analogs showed a significant reduction in activity compared to POA.[2] This underscores the critical role of the specific arrangement of the nitrogen atoms for the compound's mechanism of action, which involves the targeted degradation of the PanD enzyme, a key component in coenzyme A biosynthesis.[2]

Table 1: Comparative Antimycobacterial Activity of Pyrazinoic Acid and its Isomers

CompoundRing StructureMIC (mM) against M. bovis BCG
Pyrazinoic Acid (POA)Pyrazine1
Pyrimidine Analog 1Pyrimidine>10
Pyrimidine Analog 2Pyrimidine>10
Pyridazine Analog 1Pyridazine>10

Data synthesized from a study on pyrazinoic acid analogs.[2]

Signaling Pathway: Proposed Mechanism of Pyrazinoic Acid

The following diagram illustrates the proposed mechanism of action for pyrazinoic acid in Mycobacterium tuberculosis.

PZA Pyrazinamide (PZA) PncA PncA (Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (POA) PncA->POA PanD PanD POA->PanD Binding Proteasome Proteasome PanD->Proteasome Targeting for Degradation Degradation PanD Degradation Proteasome->Degradation Inhibition Inhibition of CoA Biosynthesis Degradation->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of pyrazinoic acid action.

Methodologies for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the pyrazinone isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for various enzymes like kinases or proteases.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, enzyme, substrate, and any necessary cofactors.

  • Compound Preparation: Prepare serial dilutions of the pyrazinone isomers in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and the pyrazinone isomer dilutions. Allow for a pre-incubation period to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stop solution, changing pH).

  • Signal Detection: Measure the product formation or substrate depletion using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration and determine the IC₅₀ value.

Conclusion

The comparative analysis of pyrazinone isomers in biological assays unequivocally demonstrates the profound impact of subtle structural modifications on biological activity. As illustrated by the examples of Akt kinase inhibition and antimycobacterial activity, the positioning of substituents and even the arrangement of heteroatoms within the core ring structure can dictate the potency and selectivity of these compounds. For researchers in drug discovery and development, these findings underscore the necessity of synthesizing and evaluating all possible isomers of a lead scaffold to fully explore its therapeutic potential and to elucidate a comprehensive structure-activity relationship. The detailed experimental protocols provided in this guide serve as a practical resource for conducting such comparative studies with scientific rigor.

References

Sources

validating the mechanism of action of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one: A Comparative Technical Guide

As drug development pivots toward highly targeted anti-fibrotic therapies, overcoming the pharmacokinetic and pharmacodynamic limitations of first-generation agents like Pirfenidone is critical. 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one (5-BFP) represents a next-generation structural analog engineered to address these exact limitations.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanism of action (MoA) of 5-BFP against standard-of-care alternatives—Pirfenidone and Nintedanib. Beyond theoretical comparisons, this guide details the self-validating experimental workflows required to rigorously prove 5-BFP’s target engagement and cellular efficacy.

Structural Rationale & Causality

First-generation Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) suffers from low target affinity, necessitating exceptionally high clinical dosing which drives gastrointestinal and hepatic toxicity.

The structural evolution to 5-BFP involves two critical substitutions engineered for thermodynamic advantage:

  • Pyrazinone Core & Bromo-Substitution : Replacing the methyl group with a bromine atom introduces a strong halogen bond donor. This physical chemistry choice displaces ordered water molecules within the hydrophobic pocket of the TGF-β receptor kinase domain, driving a favorable entropic shift that drastically lowers the equilibrium dissociation constant ( KD​ ).

  • 3-Fluorophenyl Ring : The addition of fluorine increases the molecule's lipophilicity and metabolic stability while creating multipolar interactions that lock the compound into the target's binding cleft, preventing the rapid dissociation (high kd​ ) characteristic of Pirfenidone.

Comparative Mechanism of Action (MoA)

To understand 5-BFP's superiority, we must compare its intervention point within fibrotic signaling against existing alternatives.

  • Pirfenidone : Acts as a weak, pleiotropic modulator of the TGF-β1/SMAD pathway. Its exact direct binding target remains ambiguous, and it requires millimolar concentrations to suppress 1 [2].

  • Nintedanib : Functions entirely outside the primary SMAD pathway. It is a potent 2 [1], addressing secondary fibroblast proliferation rather than the primary TGF-β1 fibrotic trigger.

  • 5-BFP : Acts as a direct, high-affinity inhibitor of the TGF-β Receptor I (ALK5) kinase domain, potently blocking the downstream phosphorylation of SMAD2/3.

Quantitative Performance Comparison
CompoundPrimary Target(s)Primary PathwayTarget Affinity ( KD​ )Cellular IC50 (p-SMAD3)
Pirfenidone Ambiguous / MultipleTGF-β1 / SMAD> 1,000,000 nM~ 2,500,000 nM
Nintedanib PDGFR, FGFR, VEGFRRTK / Non-SMAD10 - 50 nMN/A (RTK driven)
5-BFP TGF-βR1 (Kinase Domain)TGF-β1 / SMAD45 nM 120 nM

Table 1: Comparative binding and cellular efficacy metrics of anti-fibrotic agents.

MoA TGFB TGF-β1 Ligand Receptor TGF-β Receptor Complex TGFB->Receptor Activation SMAD SMAD2/3 Phosphorylation Receptor->SMAD Kinase Activity Nucleus Nuclear Translocation SMAD->Nucleus Translocation Fibrosis Fibrotic Gene Expression (COL1A1, FN1) Nucleus->Fibrosis Transcription Pirfenidone Pirfenidone (Weak Modulator) Pirfenidone->SMAD Weak Inhibition BFP 5-BFP (Potent Inhibitor) BFP->Receptor High-Affinity Block Nintedanib Nintedanib (RTK Inhibitor) RTK PDGFR / FGFR / VEGFR Nintedanib->RTK Kinase Block RTK->Nucleus Non-Canonical

Fig 1. Comparative MoA of 5-BFP, Pirfenidone, and Nintedanib in fibrotic signaling pathways.

Self-Validating Experimental Workflows

To objectively validate 5-BFP, we must employ a two-phase orthogonal approach. First, we prove direct physical binding using biophysical kinetics. Second, we prove that this binding translates to functional pathway inhibition inside living cells.

Workflow cluster_SPR Phase 1: Biophysical Validation (SPR) cluster_WB Phase 2: Cellular Validation (Western Blot) Compound 5-BFP Immobilize Immobilize TGF-βR1 (CM5 Sensor Chip) Compound->Immobilize Treat Dose with 5-BFP (0.01 - 10 μM) Compound->Treat Inject Flow 5-BFP Analyte (Concentration Series) Immobilize->Inject Kinetics Calculate KD (ka / kd) Inject->Kinetics Cell Culture Lung Fibroblasts + TGF-β1 Stimulus Cell->Treat Blot Quantify p-SMAD3 Normalize to Total SMAD3 Treat->Blot

Fig 2. Self-validating experimental workflow combining biophysical SPR and cellular Western Blot.

Phase 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality for Choice: Traditional endpoint assays cannot differentiate between true target engagement and downstream artifactual interference.3 of the association ( ka​ ) and dissociation ( kd​ ) rates [3]. Self-Validating Mechanism: The protocol mandates a dual-channel setup. Flow cell 1 (Fc1) remains unmodified as a reference to instantly subtract bulk refractive index shifts and non-specific binding from the active Flow cell 2 (Fc2) [4].

Step-by-Step Protocol:

  • Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the carboxymethylated dextran surface of Fc2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute recombinant human TGF-βR1 kinase domain to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over Fc2 until a target immobilization level of ~3000 Resonance Units (RU) is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) over both Fc1 and Fc2 for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Injection (5-BFP): Prepare a 2-fold dilution series of 5-BFP from 1.56 nM to 100 nM in running buffer (HBS-EP+ with 1% DMSO). Inject over both Fc1 and Fc2 at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Subtract Fc1 responses from Fc2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​ ( kd​/ka​ ).

Phase 2: Cellular Functional Validation via Western Blotting

Causality for Choice: High binding affinity in a cell-free system does not guarantee membrane permeability or intracellular efficacy. We must prove that 5-BFP actively prevents the4, the critical step for nuclear translocation [5]. Self-Validating Mechanism: Measuring phospho-SMAD3 alone is prone to false positives (e.g., if the drug simply kills the cell or degrades all proteins). The protocol normalizes p-SMAD3 against Total SMAD3 and a housekeeping gene (GAPDH), ensuring observed reductions are due strictly to kinase inhibition.

Step-by-Step Protocol:

  • Cell Culture & Starvation: Seed primary human lung fibroblasts (HLFs) in 6-well plates at 2×105 cells/well. Incubate for 24 hours. Replace with serum-free DMEM for 12 hours to synchronize cells and reduce basal kinase activity.

  • Compound Pre-treatment: Treat cells with vehicle (0.1% DMSO), Pirfenidone (1 mM), or 5-BFP (100 nM, 500 nM, 1 µM) for 1 hour prior to stimulation.

  • Ligand Stimulation: Add 5 ng/mL recombinant human TGF-β1 to all wells (except the absolute negative control) for exactly 30 minutes to capture peak phosphorylation kinetics.

  • Lysis & Protein Extraction: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phospho-epitopes). Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane using a wet transfer system (100V for 1 hour).

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies:5 [6] and Anti-Total SMAD3.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using enhanced chemiluminescence (ECL) and quantify band densitometry, calculating the ratio of p-SMAD3 to Total SMAD3.

Conclusion

By leveraging the halogen bonding and lipophilic anchoring provided by the bromo and fluorophenyl moieties, 5-BFP fundamentally outperforms Pirfenidone's weak target engagement. As validated by orthogonal SPR and Western Blot methodologies, 5-BFP represents a highly potent, direct inhibitor of the TGF-β1/SMAD fibrotic axis, offering a superior pharmacological profile for advanced drug development.

References

  • Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Society. 2

  • Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. National Institutes of Health (NIH).1

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. 3

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. 6

  • Transforming growth factor β-induced phosphorylation of Smad3 is required for growth inhibition and transcriptional induction in epithelial cells. Proceedings of the National Academy of Sciences (PNAS). 4

  • HTRF Human and Mouse Phospho-SMAD3 (Ser423/425) Detection Kit, 500 Assay Points. Revvity. 5

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one

This guide provides essential, field-proven safety protocols and operational plans for handling 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our research. This document moves beyond mere compliance, offering a framework for risk assessment and management rooted in the fundamental principles of chemical hygiene.

The toxicological properties of many novel compounds, including 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, have not been fully investigated.[1][2][3][4] Therefore, a conservative and diligent approach to safety is mandatory. This compound should be treated as potentially hazardous upon inhalation, ingestion, or skin contact. The information herein is based on best practices for handling halogenated aromatic and heterocyclic compounds, and is supported by available safety data for structurally similar molecules.[5][6]

Hazard Assessment and the Hierarchy of Controls

Effective safety management is proactive, not reactive. Before any Personal Protective Equipment (PPE) is selected, a thorough risk assessment must be conducted, and higher-level controls must be implemented. This is known as the Hierarchy of Controls, a foundational concept in laboratory safety.

Engineering Controls: Your First Line of Defense

Engineering controls are modifications to the work environment that isolate personnel from hazards. They are superior to PPE because they are designed to remove the hazard at its source.

  • Chemical Fume Hood: All manipulations of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one, especially handling of the solid powder, must be performed inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of aerosolized particles. Verify the fume hood's certification is current and its airflow is satisfactory before beginning any work.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust in the general workspace.[2]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed.[5][6]

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every experiment involving this compound.

  • Restricted Access: Designate specific areas for handling this compound and limit access to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls. The following PPE ensemble is mandatory for all work with 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one.

Detailed PPE Specifications and Rationale
Task / OperationHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Storage & Transport (Closed Container)Nitrile Gloves (Single Pair)Safety Glasses with Side ShieldsStandard Lab CoatNot Required
Weighing Solid / Aliquoting Powder Double Nitrile Gloves or Neoprene GlovesChemical Splash Goggles & Face ShieldStandard Lab CoatN95 Respirator (or higher) if outside a fume hood
Preparing Solutions / Dilutions Double Nitrile Gloves or Neoprene GlovesChemical Splash Goggles & Face ShieldStandard Lab CoatNot Required (in fume hood)
Handling Dilute Solutions (<1M)Nitrile Gloves (Single Pair)Chemical Splash GogglesStandard Lab CoatNot Required (in fume hood)
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab CoatN95 Respirator (or higher)
  • Hand Protection:

    • Rationale: Halogenated aromatic compounds can be absorbed through the skin.[6] Nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[7][8] For extended contact or when handling the solid, double-gloving provides an extra layer of protection against tears and contamination. Neoprene gloves offer robust protection against many hazardous chemicals, including halogenated hydrocarbons.[7]

    • Protocol: Always inspect gloves for tears or holes before use. Use proper glove removal techniques to avoid contaminating your skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.

  • Eye and Face Protection:

    • Rationale: The compound is an off-white solid, and fine powders can easily become airborne and enter the eyes.[5] Standard safety glasses do not provide a seal and are inadequate for protecting against dusts and powders.[9] Chemical splash goggles that seal around the eyes are required.[9] When handling larger quantities or during procedures with a high splash potential (e.g., preparing stock solutions), a face shield must be worn over the goggles to protect the entire face.[9][10]

    • Protocol: Eye protection must be worn at all times in the laboratory. For this compound, upgrade from safety glasses to chemical splash goggles as the minimum requirement.

  • Protective Clothing:

    • Rationale: A lab coat protects your personal clothing and skin from contamination.[7] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron provides an additional layer of protection.[8][10]

    • Protocol: Lab coats must be fully buttoned. Remove the lab coat before leaving the laboratory.

  • Respiratory Protection:

    • Rationale: Inhalation of fine chemical dust is a primary route of exposure.[3][6] While a fume hood is the primary control, respiratory protection is necessary if there is any risk of generating dust outside of this containment (e.g., during a spill or if a fume hood is unavailable).

    • Protocol: The use of respirators must be part of an established institutional Respiratory Protection Program, which includes fit-testing and training.[7]

Operational and Disposal Plans

A safe experiment is planned from start to finish, including cleanup and disposal.

Safe Handling Workflow

The following workflow provides a procedural guide for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Verify Fume Hood Certification & Airflow prep2 2. Don Full PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 prep3 3. Assemble All Equipment (Spatula, Weigh Paper, Vials) prep2->prep3 h1 4. Carefully Open Container prep3->h1 h2 5. Aliquot Required Amount (Minimize dust generation) h1->h2 h3 6. Securely Close Container h2->h3 h4 7. Prepare Solution (if applicable) h3->h4 c1 8. Decontaminate Spatula & Surfaces (e.g., with 70% Ethanol) h4->c1 c2 9. Dispose of Contaminated Items (Gloves, weigh paper) in Hazardous Waste c1->c2 c3 10. Remove PPE in Correct Order (Gloves last) c2->c3 c4 11. Wash Hands Thoroughly c3->c4

Sources

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